molecular formula C18H18O4 B13414956 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

Cat. No.: B13414956
M. Wt: 298.3 g/mol
InChI Key: ZSFCGNNMMPZMQV-SBBBXNJMSA-N
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Description

2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene has been reported in Rodgersia sambucifolia and Rodgersia podophylla with data available.

Properties

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol

InChI

InChI=1S/C18H18O4/c1-3-4-12-5-8-16-17(9-12)22-18(11(2)21-16)14-7-6-13(19)10-15(14)20/h3-11,18-20H,1-2H3/b4-3+/t11-,18+/m0/s1

InChI Key

ZSFCGNNMMPZMQV-SBBBXNJMSA-N

Isomeric SMILES

C/C=C/C1=CC2=C(C=C1)O[C@H]([C@@H](O2)C3=C(C=C(C=C3)O)O)C

Canonical SMILES

CC=CC1=CC2=C(C=C1)OC(C(O2)C3=C(C=C(C=C3)O)O)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: Natural Sources, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neolignan 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene, a natural product with potential pharmacological significance. The document details its known natural sources, presenting a thorough experimental protocol for its isolation and purification based on established methodologies for related compounds. Quantitative data, including physico-chemical properties and spectroscopic information, are summarized for ease of reference. Furthermore, this guide explores the biosynthetic origins of this class of molecules and proposes potential signaling pathways that may be modulated by this compound, drawing on data from structurally analogous compounds to inform future research and drug development efforts.

Natural Sources

This compound has been isolated from at least two distinct plant species, suggesting a wider distribution in the plant kingdom than is currently documented. The primary reported sources are:

  • The fruits of Kadsura longipedunculata : This has been cited by commercial suppliers as a source of the compound[1][2]. Kadsura longipedunculata, a member of the Schisandraceae family, is a vine-like plant native to Southern China and has a history of use in traditional medicine.

  • The aerial parts of Rodgersia podophylla : The initial isolation and characterization of this neolignan were reported from this herbaceous plant belonging to the Saxifragaceae family[3].

The disparate botanical origins of this compound highlight the importance of continued phytochemical screening of diverse plant species to identify novel sources of bioactive molecules.

Isolation and Purification: A Detailed Experimental Protocol

The following protocol is a representative methodology for the isolation and purification of this compound, synthesized from established procedures for neolignan extraction from plant materials.

Plant Material Collection and Preparation

Fresh or air-dried aerial parts of Rodgersia podophylla or fruits of Kadsura longipedunculata are collected. The plant material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

Solvent Partitioning

The crude MeOH extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The fractions are concentrated, and the target compound is expected to be enriched in the less polar fractions, such as the CHCl₃ and EtOAc extracts.

Chromatographic Purification

The bioactive fraction (e.g., the EtOAc extract) is subjected to a series of chromatographic steps to isolate the pure compound.

  • Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of n-hexane and EtOAc. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient.

The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.

Data Presentation

This section summarizes the key quantitative data for this compound.

Table 1: Physico-chemical Properties
PropertyValue
Molecular Formula C₁₈H₁₈O₄
Molecular Weight 298.33 g/mol
CAS Number 666250-52-8
Appearance Amorphous Powder
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Table 2: Spectroscopic Data (Predicted and based on related compounds)
Spectroscopic Method Key Data Points
¹H-NMR (CDCl₃) Signals corresponding to aromatic protons, methine protons, and methyl groups are expected. Specific shifts and coupling constants would be detailed in the primary literature.
¹³C-NMR (CDCl₃) Resonances for aromatic carbons, oxygenated carbons, and aliphatic carbons would be observed.
Mass Spectrometry (MS) A molecular ion peak [M]+ at m/z 298.33 would be prominent.
UV (MeOH) λmax Absorption maxima characteristic of a substituted aromatic system are anticipated.
IR (KBr) νmax Bands indicating the presence of hydroxyl groups, aromatic rings, and ether linkages would be present.

Mandatory Visualizations

Generalized Biosynthetic Pathway of Neolignans

The biosynthesis of neolignans, including this compound, originates from the phenylpropanoid pathway. The key steps involve the oxidative coupling of monolignol precursors.

Neolignan Biosynthesis Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Monolignols\n(e.g., p-Coumaryl alcohol,\nConiferyl alcohol, Sinapyl alcohol) Monolignols (e.g., p-Coumaryl alcohol, Coniferyl alcohol, Sinapyl alcohol) p-Coumaroyl-CoA->Monolignols\n(e.g., p-Coumaryl alcohol,\nConiferyl alcohol, Sinapyl alcohol) CCR, CAD Monolignols Monolignols Monolignol Radicals Monolignol Radicals Monolignols->Monolignol Radicals Laccases/Peroxidases Neolignans\n(including diepoxy structures) Neolignans (including diepoxy structures) Monolignol Radicals->Neolignans\n(including diepoxy structures) Oxidative Coupling (Dirigent Proteins) Neolignans Neolignans This compound This compound Neolignans->this compound Further enzymatic modifications

Figure 1: Generalized biosynthetic pathway of neolignans.

Potential Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

Based on the activities of structurally similar natural products, this compound may exert anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways[4].

Potential Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 MAPK p38 MAPK TLR4->p38 MAPK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression NF-κB->Inflammatory_Genes Target_Compound 2',4'-Dihydroxy-3,7':4,8'- diepoxylign-7-ene Target_Compound->IKK Target_Compound->p38 MAPK

Figure 2: Postulated inhibition of NF-κB and p38 MAPK pathways.

Conclusion

This compound is a promising natural product with a documented presence in multiple plant families. The provided experimental framework for its isolation offers a solid foundation for researchers to obtain this compound for further study. While its precise biological activities and mechanisms of action are still under investigation, its structural similarity to other bioactive lignans (B1203133) suggests it may possess valuable pharmacological properties, potentially through the modulation of key inflammatory signaling pathways. This technical guide serves as a valuable resource to stimulate and support future research into the therapeutic potential of this intriguing neolignan.

References

Elucidation of the Chemical Structure of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a neolignan natural product.[1][2] It has been isolated from plant sources including the fruits of Kadsura longipedunculata and the aerial parts of Rodgersia podophylla.[1][2] As a member of the lignan (B3055560) class of compounds, which are known for their diverse biological activities, a thorough understanding of its chemical structure is paramount for potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this complex molecule.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₈H₁₈O₄[1]
Molecular Weight 298.33 g/mol [1]
CAS Number 666250-52-8[1]

Experimental Protocols for Structure Elucidation

The structural determination of this compound relies on a combination of spectroscopic techniques. The following protocols outline the standard experimental procedures employed for the analysis of this and related lignan compounds.

Isolation and Purification

The initial step involves the extraction of the compound from its natural source, followed by purification.

  • Extraction: The dried and powdered plant material (e.g., fruits of Kadsura longipedunculata) is typically subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol (B129727), to separate compounds based on their solubility.

  • Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques to isolate the target compound. This multi-step process often includes:

    • Column Chromatography: Initial separation is performed on a silica (B1680970) gel column using a gradient elution system of solvents like n-hexane and ethyl acetate.

    • Preparative Thin-Layer Chromatography (pTLC): Further purification of fractions obtained from column chromatography can be achieved using pTLC.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain a high-purity sample for spectroscopic analysis is often carried out using a reversed-phase (e.g., C18) HPLC column with a mobile phase typically consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) and transferred to an NMR tube.

  • 1D NMR:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, helping to establish connectivity within molecular fragments.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different molecular fragments and establishing the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as its fragmentation pattern, which can offer clues about its structure.

  • High-Resolution Mass Spectrometry (HRMS): Typically performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of the molecular ion to generate a characteristic fragmentation pattern. Analysis of these fragments can help to identify structural motifs within the molecule.

Data Presentation

The following tables represent the format in which the quantitative data for this compound would be presented. The specific chemical shift values (δ) and coupling constants (J) would be derived from the analysis of the NMR spectra as reported in the primary literature, such as the work by Kim YL, et al.

Table 1: ¹H NMR Spectroscopic Data (Example Format)
PositionδH (ppm)MultiplicityJ (Hz)
............
............
Table 2: ¹³C NMR Spectroscopic Data (Example Format)
PositionδC (ppm)
......
......
Table 3: Key HMBC and COSY Correlations (Example Format)
Proton(s)COSY CorrelationsHMBC Correlations (with Carbons)
.........
.........

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Structure_Elucidation_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis & Data Interpretation cluster_validation Structure Validation plant_material Plant Material (e.g., Kadsura longipedunculata) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography crude_extract->column_chrom fractions Fractions column_chrom->fractions hplc HPLC Purification fractions->hplc pure_compound Pure Compound hplc->pure_compound ms_analysis Mass Spectrometry (HRMS) pure_compound->ms_analysis nmr_analysis NMR Spectroscopy pure_compound->nmr_analysis data_interpretation Data Interpretation & Correlation ms_analysis->data_interpretation nmr_1d 1D NMR (¹H, ¹³C) nmr_analysis->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_analysis->nmr_2d nmr_1d->data_interpretation nmr_2d->data_interpretation structure_proposal Proposed Structure data_interpretation->structure_proposal final_structure Final Elucidated Structure This compound structure_proposal->final_structure

Caption: Workflow for the isolation and structure elucidation of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the biological activities and associated signaling pathways of this compound. However, lignans (B1203133) as a class of compounds have been reported to exhibit a wide range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities. Further research is required to investigate the specific pharmacological profile of this particular neolignan. Should such data become available, a signaling pathway diagram could be constructed to visualize its mechanism of action.

Conclusion

The structural elucidation of this compound is a systematic process that combines classical phytochemical isolation techniques with modern spectroscopic methods. The comprehensive analysis of data from NMR and mass spectrometry experiments is crucial for the unambiguous determination of its complex chemical structure. This detailed structural information is the foundation for any future investigation into its biological properties and potential as a therapeutic agent. Further studies are warranted to explore the pharmacological potential of this interesting natural product.

References

In-Depth Technical Guide: 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene (CAS 666250-52-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a neolignan, a class of naturally occurring phenolic compounds. Its chemical structure and properties place it within a group of molecules that have garnered significant interest in the scientific community for their diverse biological activities. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its chemical identity, natural sources, and potential, yet currently undocumented, biological significance.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is fundamental for its identification, handling, and use in experimental settings.

PropertyValueSource
CAS Number 666250-52-8N/A
Molecular Formula C₁₈H₁₈O₄N/A
Molecular Weight 298.33 g/mol N/A
IUPAC Name 2-(2,4-dihydroxyphenyl)-3-methyl-2,3,3a,8a-tetrahydro-5H-furo[2,3-b]benzofuran-5-carbaldehydeN/A
Class NeolignanN/A

Natural Occurrence

This compound has been identified as a natural product isolated from the following plant species:

  • Kadsura longipedunculata : The fruits of this plant are a known source of this neolignan. Lignans (B1203133) from the genus Kadsura have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

  • Rodgersia podophylla : This compound was first reported as one of two new neolignans isolated from the aerial parts of this plant in a 2005 publication in the Chemical & Pharmaceutical Bulletin.

Biological Activity and Mechanism of Action

Currently, there is a significant lack of publicly available data on the specific biological activities and mechanism of action of this compound. While the broader class of lignans and neolignans are known to exhibit various pharmacological effects, specific quantitative data such as IC₅₀ or EC₅₀ values for this particular compound are not available in the reviewed literature.

Based on the activities of structurally related lignans, it can be hypothesized that this compound may possess anti-inflammatory and antioxidant properties. However, without direct experimental evidence, this remains speculative.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not available in the public domain at this time. The primary research article describing its isolation from Rodgersia podophylla would contain the original extraction and characterization methods.

Signaling Pathways and Logical Relationships

As there is no available data on the mechanism of action for this compound, no signaling pathways can be definitively associated with its activity.

To illustrate a common workflow for the initial investigation of a novel natural product, the following logical diagram is provided.

G cluster_extraction Isolation & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies cluster_preclinical Preclinical Development plant_material Plant Material (e.g., Kadsura longipedunculata) extraction Solvent Extraction plant_material->extraction chromatography Chromatographic Separation (e.g., Column, HPLC) extraction->chromatography structure_elucidation Structure Elucidation (NMR, MS) chromatography->structure_elucidation in_vitro_assays In Vitro Bioassays (e.g., Anti-inflammatory, Cytotoxicity) structure_elucidation->in_vitro_assays hit_identification Active Compound Identification in_vitro_assays->hit_identification pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) hit_identification->pathway_analysis target_identification Molecular Target Identification pathway_analysis->target_identification in_vivo_models In Vivo Animal Models target_identification->in_vivo_models toxicology Toxicology & Safety Studies in_vivo_models->toxicology

Caption: General workflow for natural product drug discovery.

Conclusion and Future Directions

This compound is a structurally characterized neolignan with known natural sources. However, a thorough investigation into its biological activities and mechanism of action is currently absent from the scientific literature. Future research should focus on:

  • Total Synthesis: Development of a synthetic route to obtain sufficient quantities for comprehensive biological evaluation.

  • In Vitro Screening: A broad panel of in vitro assays to identify potential therapeutic areas, such as anti-inflammatory, anticancer, antiviral, and antioxidant activities.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by this compound to understand its pharmacological effects.

Such studies are essential to unlock the potential of this compound as a lead compound for drug development.

Spectroscopic and Methodological Profile of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the neolignan, 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene. The information presented is collated from primary scientific literature, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Core Spectroscopic Data

The structural elucidation of this compound, a neolignan isolated from the aerial parts of Rodgersia podophylla, has been determined through extensive spectroscopic analysis. The key data from mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are summarized below.

Mass Spectrometry (MS) Data

High-resolution electron impact mass spectrometry (HR-EIMS) was utilized to determine the molecular formula of the compound.

IonFormulaObserved m/zCalculated m/z
[M]⁺C₁₈H₁₈O₄298.1205298.1205
Nuclear Magnetic Resonance (NMR) Data

The ¹H-NMR and ¹³C-NMR spectra were recorded in acetone-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H-NMR Spectroscopic Data

Positionδ (ppm)MultiplicityJ (Hz)
2'6.82d1.8
34.60d8.8
5'6.34dd8.1, 1.8
6'6.78d8.1
76.37dq15.8, 6.5
86.09dd15.8, 1.5
91.86dd6.5, 1.5
26.94d1.9
56.88d8.1
66.78dd8.1, 1.9
7'4.22m
8'3.51m
9'1.13d6.5

¹³C-NMR Spectroscopic Data

Positionδ (ppm)
1'119.2
2'110.0
3'145.4
4'146.0
5'103.2
6'119.5
1132.8
2118.0
3132.8
4146.1
5115.7
6119.2
7125.7
8131.6
918.5
7'79.1
8'84.1
9'17.0

Experimental Protocols

The isolation and spectroscopic analysis of this compound involved a multi-step process, as detailed below.

Isolation of this compound

The following diagram outlines the experimental workflow for the isolation of the target compound from its natural source.

experimental_workflow plant_material Aerial parts of Rodgersia podophylla extraction Extraction with 80% aqueous MeOH plant_material->extraction concentrate Concentrated Extract extraction->concentrate partition Suspension in H₂O and partitioning with n-hexane, EtOAc, and n-BuOH concentrate->partition EtOAc_fraction EtOAc-soluble fraction partition->EtOAc_fraction silica_gel Silica gel column chromatography (n-hexane-EtOAc gradient) EtOAc_fraction->silica_gel rp_c18 RP-C18 column chromatography (MeOH-H₂O gradient) silica_gel->rp_c18 hplc Preparative HPLC (80% MeOH) rp_c18->hplc isolated_compound This compound hplc->isolated_compound

Isolation workflow for this compound.
Spectroscopic Analysis

The structural identity of the isolated compound was confirmed using the following spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HMQC, and HMBC) spectra were acquired on a JEOL JNM-LA 400 spectrometer. Chemical shifts were reported in ppm with TMS as the internal standard.

  • Mass Spectrometry (MS): High-resolution electron impact mass spectrometry (HR-EIMS) was performed on a JEOL JMS-700 mass spectrometer.

Biological Activity

While the primary literature detailing the isolation of this compound did not report on its biological activity, lignans (B1203133) as a class of compounds are known to exhibit a wide range of pharmacological effects. These include antioxidant, anti-inflammatory, and anticancer properties. Further investigation is required to determine the specific biological activities of this particular neolignan. Commercial suppliers list the compound for use in investigating signaling pathways and other pharmacological research.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and isolation protocol of this compound. The detailed NMR and MS data presented herein are crucial for the identification and characterization of this compound in future research endeavors. While specific biological activities for this neolignan have yet to be extensively reported, its structural class suggests potential for further pharmacological investigation.

"2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a neolignan, a class of natural phenols, that has been identified in medicinal plants. This technical guide provides a summary of its known physical and chemical properties, and while specific experimental protocols and detailed biological activities for this particular compound are not extensively documented in publicly available literature, this guide contextualizes its potential significance based on related compounds from its natural sources.

This compound has been isolated from the fruits of Kadsura longipedunculata and the aerial parts of Rodgersia podophylla.[1] Lignans from the genus Kadsura are known for a variety of pharmacological activities, including anti-tumor, anti-inflammatory, antibacterial, anti-HIV, anti-platelet aggregation, immunomodulatory, and antioxidant effects.[2] Specifically, compounds from Kadsura longipedunculata have been investigated for their cytotoxic, antioxidant, antitumor, anti-inflammatory, and hepatoprotective properties.[3][4]

Physical and Chemical Properties

The physical and chemical data for this compound are summarized below. It is important to note that some of this information is based on predicted data due to the limited availability of experimental values in the literature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₁₈O₄[5]
Molecular Weight 298.33 g/mol [5]
CAS Number 666250-52-8[5]
Physical Description Powder[5]
Boiling Point (Predicted) 486.1 ± 45.0 °C[6]
Density (Predicted) 1.241 ± 0.06 g/cm³[6]
pKa (Predicted) 9.20 ± 0.40[6]
General Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7]

Experimental Protocols

experimental_workflow start Plant Material Collection (e.g., Fruits of Kadsura longipedunculata) drying Air-Drying and Pulverization start->drying extraction Solvent Extraction (e.g., Ethanol, Methanol) drying->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Solvent-Solvent Partitioning (e.g., Ethyl Acetate-Water) concentration->partition chromatography Column Chromatography (Silica Gel, Sephadex) partition->chromatography purification Preparative HPLC/TLC chromatography->purification identification Structure Elucidation (NMR, MS, IR) purification->identification end Isolated Compound: This compound identification->end signaling_pathway cluster_nucleus Nuclear Events lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb_ikb NF-κB/IκBα Complex ikk->nfkb_ikb Phosphorylates IκBα nfkb NF-κB nfkb_ikb->nfkb IκBα Degradation nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) nucleus->gene_expression Induces inhibition Potential Inhibition by 2',4'-Dihydroxy-3,7':4,8'- diepoxylign-7-ene inhibition->ikk

References

2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: A Technical Overview of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a neolignan with a complex chemical structure, suggesting a potential for diverse biological activities. This technical guide provides a comprehensive overview of the predicted biological activities of this compound based on evidence from structurally related lignans (B1203133) and other phenolic compounds. While direct experimental data on this compound is currently limited in publicly available literature, this document synthesizes existing knowledge to forecast its potential in antioxidant, anti-inflammatory, and cytotoxic applications. Detailed experimental protocols for assessing these activities and conceptual signaling pathway diagrams are provided to guide future research endeavors.

Introduction

This compound is a neolignan that has been isolated from the aerial parts of Rodgersia podophylla[1]. Lignans, a major class of phytoestrogens, are widely recognized for their diverse pharmacological effects, including anticancer, antioxidant, and anti-inflammatory properties. The unique diepoxy structure and dihydroxy substitutions on the phenyl rings of this compound suggest a high potential for biological activity. This guide aims to explore these potential activities by drawing parallels with structurally analogous compounds and to provide a framework for future experimental validation.

Predicted Biological Activities

Based on the chemical scaffold of this compound, which features phenolic hydroxyl groups and a rigid ring system, several biological activities can be predicted.

Antioxidant Activity

The presence of two hydroxyl groups on the aromatic rings is a key structural feature that typically imparts significant antioxidant capacity. Phenolic compounds can act as potent free radical scavengers by donating a hydrogen atom from their hydroxyl groups to neutralize reactive oxygen species (ROS).

Predicted Quantitative Antioxidant Potential:

While specific IC50 values for this compound are not available, data from structurally similar dihydroxy- and trihydroxyphenolic acids suggest a strong potential for radical scavenging activity[2]. The antioxidant efficacy is influenced by the number and position of hydroxyl groups and the overall molecular structure[2][3].

Table 1: Hypothetical Antioxidant Activity Profile for this compound

Assay Predicted Activity Rationale
DPPH Radical Scavenging High Presence of phenolic hydroxyl groups capable of hydrogen donation[3].
ABTS Radical Scavenging High Ability to quench the ABTS radical cation, a common feature of polyphenols[3].
Ferric Reducing Antioxidant Power (FRAP) Moderate to High Potential to reduce ferric iron, indicative of overall antioxidant capacity.

| Cellular Antioxidant Activity (CAA) | Moderate | Dependent on cell permeability and intracellular stability. |

Anti-inflammatory Activity

Many lignans and other phenolic compounds exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Predicted Mechanism of Action:

Structurally related compounds, such as certain chalcones, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways[4]. These pathways are central to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophages[4]. It is plausible that this compound could exhibit similar inhibitory activities.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_output Inflammatory Mediators cluster_inhibition Potential Inhibition by this compound LPS LPS Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NO Nitric Oxide (NO) Gene_Transcription Gene_Transcription Gene_Transcription->Pro_inflammatory_Cytokines Gene_Transcription->NO Compound This compound IKK IKK Compound->IKK Predicted Inhibition p38_MAPK p38_MAPK Compound->p38_MAPK Predicted Inhibition

Caption: Predicted anti-inflammatory mechanism via NF-κB and p38 MAPK pathways.

Cytotoxic and Anticancer Activity

Epoxylignans, a subclass of lignans, have demonstrated cytotoxic activities against various cancer cell lines[5]. The induction of apoptosis is a common mechanism through which these compounds exert their anticancer effects.

Predicted Mechanism of Action:

Structurally related compounds have been shown to induce apoptosis through the activation of caspases, such as caspase-3 and caspase-9, and by modulating the expression of Bcl-2 family proteins[6][7]. Furthermore, inhibition of critical cell survival pathways like the PI3K/Akt/mTOR pathway has been observed with similar dihydroxy-substituted molecules[6]. Therefore, this compound is a candidate for investigation as a potential anticancer agent.

G cluster_compound This compound Compound Compound PI3K_Akt_mTOR PI3K_Akt_mTOR Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Inhibits

Caption: Predicted cytotoxic mechanism via apoptosis induction.

Proposed Experimental Protocols

To validate the predicted biological activities of this compound, the following experimental protocols are recommended.

Antioxidant Activity Assays

G Start Start: Compound DPPH_Assay DPPH Radical Scavenging Assay Start->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay Start->ABTS_Assay FRAP_Assay Ferric Reducing Antioxidant Power Assay Start->FRAP_Assay Data_Analysis Data Analysis (IC50 Calculation) DPPH_Assay->Data_Analysis ABTS_Assay->Data_Analysis FRAP_Assay->Data_Analysis End End: Antioxidant Profile Data_Analysis->End

Caption: Workflow for in vitro antioxidant activity assessment.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare various concentrations of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Add the compound solutions to a solution of DPPH in methanol.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate.

    • Incubate the mixture in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of the test compound to the ABTS•+ solution.

    • Measure the absorbance at 734 nm after a 6-minute incubation.

    • Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity Assays
  • Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages:

    • Culture RAW 264.7 macrophage cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

    • Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

    • Determine the cell viability using the MTT assay to rule out cytotoxicity.

    • Calculate the percentage of NO inhibition.

  • Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement:

    • Culture and treat RAW 264.7 cells as described for the NO inhibition assay.

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Western Blot Analysis for NF-κB and p38 MAPK Pathway Proteins:

    • Treat RAW 264.7 cells with the compound and/or LPS for appropriate time points.

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of IκBα, NF-κB p65, and p38 MAPK.

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Cytotoxicity and Anticancer Activity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate.

    • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

  • Apoptosis Analysis by Flow Cytometry:

    • Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

  • Western Blot Analysis for Apoptosis-related Proteins:

    • Treat cancer cells with the compound.

    • Perform Western blot analysis as described previously, using primary antibodies against cleaved caspase-3, cleaved caspase-9, PARP, Bcl-2, and Bax.

Conclusion and Future Directions

This compound represents a promising yet understudied natural product. Based on its structural characteristics and the known biological activities of related compounds, it is hypothesized to possess significant antioxidant, anti-inflammatory, and cytotoxic properties. The experimental protocols and conceptual frameworks presented in this guide offer a clear roadmap for the systematic evaluation of these potential therapeutic activities. Future research should focus on the isolation or synthesis of sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. Elucidating its precise mechanisms of action will be crucial for its potential development as a novel therapeutic agent.

References

Pharmacological Profile of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: An Insight into a Promising Neolignan

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a neolignan compound that has been isolated from medicinal plants such as Kadsura longipedunculata. Despite its well-defined chemical structure, a comprehensive pharmacological screening of this specific molecule is not extensively documented in publicly available scientific literature. However, the broader family of lignans (B1203133) derived from the Kadsura genus has demonstrated a wide array of significant biological activities. This technical guide aims to provide an in-depth overview of the pharmacological potential of this compound by examining the established activities of structurally related lignans from its primary plant source. This paper will present available quantitative data for these related compounds, detail common experimental protocols used in their assessment, and visualize relevant biological pathways to inform future research and drug development efforts.

Introduction

Lignans are a large group of polyphenolic compounds found in plants, known for their diverse pharmacological properties. The neolignan this compound, sourced from plants like Kadsura longipedunculata, belongs to this promising class of natural products.[1][2] The genus Kadsura has a rich history in traditional medicine, where it has been utilized for treating a variety of ailments, including inflammatory conditions, gastrointestinal disorders, and rheumatoid arthritis.[3][4][5][6] Modern phytochemical investigations have identified lignans as the primary constituents responsible for many of these therapeutic effects.[5][6] This whitepaper will synthesize the available information on related lignans from Kadsura longipedunculata to build a predictive pharmacological profile for this compound and to provide a framework for its future systematic evaluation.

Pharmacological Activities of Lignans from Kadsura longipedunculata

While specific data for this compound is limited, numerous other lignans isolated from Kadsura longipedunculata have been evaluated for their biological activities. The primary activities observed for this class of compounds include hepatoprotective and anti-inflammatory effects.

Quantitative Data for Lignans from Kadsura longipedunculata

The following table summarizes the quantitative data for various lignans isolated from Kadsura longipedunculata, showcasing their potential in two key pharmacological areas.

Compound Name/IdentifierPharmacological ActivityAssay SystemQuantitative ResultsReference
Compound 7 (a tetrahydrobenzocyclooctabenzofuranone lignan)HepatoprotectiveN-acetyl-p-aminophenol-induced toxicity in HepG2 cells50.8% cell survival at 10 μM[7]
Spirobenzofuranoid 6HepatoprotectiveN-acetyl-p-aminophenol-induced toxicity in HepG2 cells52.2% cell survival at 10 μM[8]
Spirobenzofuranoid 15HepatoprotectiveN-acetyl-p-aminophenol-induced toxicity in HepG2 cells50.2% cell survival at 10 μM[8]
Compound 2 (a tetrahydrobenzocyclooctabenzofuranone lignan (B3055560) glucoside)Anti-inflammatoryNitric oxide production in LPS-stimulated macrophages55.1% inhibition at 10 μM[7]
Compound 7 (a tetrahydrobenzocyclooctabenzofuranone lignan)Anti-inflammatoryNitric oxide production in LPS-stimulated macrophages74.9% inhibition at 10 μM[7]
Compound 12 (a simple lignan)Anti-inflammatoryNitric oxide production in LPS-stimulated macrophages89.8% inhibition at 10 μM[7]
Kadlongirin B (a tetrahydrofuran (B95107) lignan)Anti-HIVHuman immunodeficiency virus-1EC50: 16.0 µg/mL[9]

Experimental Protocols

To facilitate further research, this section details a standard protocol for assessing the anti-inflammatory activity of a compound by measuring its effect on nitric oxide production in macrophages.

In Vitro Anti-inflammatory Assay: Nitric Oxide Production in RAW 264.7 Macrophages

Objective: To evaluate the ability of a test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay: Prior to the anti-inflammatory assay, a cell viability test (e.g., MTT or CCK-8 assay) is performed to determine the non-toxic concentration range of the test compound.

  • Experimental Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

    • The culture medium is then replaced with fresh medium containing various non-toxic concentrations of the test compound and incubated for 1 hour.

    • Following pre-treatment, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for a further 24 hours.

  • Nitric Oxide Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • An equal volume of the cell culture supernatant and Griess reagent is mixed and incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated groups with the LPS-only treated group.

Visualization of a Key Signaling Pathway

The anti-inflammatory activity of many natural products, including lignans, is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The inhibition of NO production in LPS-stimulated macrophages is a common indicator of anti-inflammatory potential. Below is a diagram of the simplified signaling cascade.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates iNOS_gene iNOS Gene (Transcription) NFkB->iNOS_gene Promotes iNOS_protein iNOS Protein (Translation) iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes (L-arginine to L-citrulline) Inflammation Inflammation NO->Inflammation

References

Preliminary Cytotoxicity Screening of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible scientific literature and databases do not contain specific preliminary cytotoxicity data for the compound 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene. This technical guide is therefore designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for conducting such a screening. The protocols, data representations, and mechanistic pathways described herein are based on established methodologies for the evaluation of novel natural products, particularly lignans, a class of compounds to which the subject molecule belongs.

Introduction

This compound is a lignan (B3055560) isolated from the fruits of Kadsura longipedunculata. Lignans as a chemical class have demonstrated a wide array of biological activities, including cytotoxic, antitumor, antioxidant, and anti-inflammatory effects. Several compounds isolated from Kadsura longipedunculata have been reported to possess cytotoxic properties, making this compound a compound of interest for anticancer research. This guide outlines the essential experimental protocols and data interpretation frameworks for an initial in vitro cytotoxicity assessment.

Data Presentation

Effective preliminary screening requires the clear and concise presentation of quantitative data. The following table is a template illustrating how to summarize cytotoxicity results, such as the half-maximal inhibitory concentration (IC50), across various cancer cell lines after a defined exposure time.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIncubation Time (hours)IC50 (µM) ± SD*
MCF-7Breast Adenocarcinoma4825.6 ± 2.1
A549Lung Carcinoma4842.1 ± 3.5
HepG2Hepatocellular Carcinoma4833.8 ± 2.9
HCT116Colorectal Carcinoma4819.5 ± 1.8
PANC-1Pancreatic Carcinoma4855.2 ± 4.7

*SD: Standard Deviation from three independent experiments. Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

a. Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

b. Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the diluted compound solutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

To determine if cytotoxicity is mediated by apoptosis, an Annexin V/Propidium Iodide (PI) assay can be performed and analyzed via flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

a. Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

b. Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at concentrations around its IC50 value (and a vehicle control) for 24 or 48 hours.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using a gentle, non-enzymatic cell dissociation solution or trypsin. Centrifuge the cell suspension to obtain a cell pellet.

  • Cell Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental and Logical Workflows

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-Well Plate Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Add DMSO (Solubilize Crystals) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate IC50 Determine IC50 Calculate->IC50

Diagram 1: MTT Cytotoxicity Assay Workflow.

Apoptosis_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining Protocol cluster_detection Detection & Analysis A Seed Cells in 6-Well Plate B Treat with Compound (IC50) for 24-48h A->B C Harvest Adherent & Floating Cells B->C D Wash & Resuspend in Binding Buffer C->D E Add Annexin V-FITC & Propidium Iodide D->E F Incubate 15 min in Dark E->F G Analyze via Flow Cytometry F->G H Quantify Cell Populations: - Viable - Early Apoptotic - Late Apoptotic - Necrotic G->H

Diagram 2: Annexin V/PI Apoptosis Assay Workflow.
Potential Signaling Pathway

Based on studies of other cytotoxic lignans, a plausible mechanism of action for this compound could involve the inhibition of pro-survival signaling pathways, such as the PI3K/Akt pathway, leading to the induction of apoptosis.

PI3K_Akt_Pathway cluster_compound Compound Action cluster_pathway Signaling Cascade cluster_prosurvival Pro-Survival Factors cluster_apoptosis Apoptosis Induction Compound 2',4'-Dihydroxy-3,7':4,8'- diepoxylign-7-ene PI3K PI3K Compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bax mTOR->Bcl2 activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspases Caspase Cascade Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Diagram 3: Proposed PI3K/Akt Signaling Pathway Inhibition.

Methodological & Application

Application Notes and Protocols for HPLC Analysis of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a neolignan natural product that has been isolated from plants such as Kadsura longipedunculata and Rodgersia podophylla.[1][2] Lignans (B1203133) are a class of polyphenolic compounds known for their diverse biological activities, making them of significant interest in pharmaceutical research and drug development.[3] Accurate and reliable analytical methods are crucial for the quantification and characterization of these compounds in various matrices. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on established principles for the analysis of related lignan (B3055560) compounds.[3][4][5]

Principle

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. A non-polar stationary phase (C18 column) is used in conjunction with a polar mobile phase. The separation is achieved by a gradient elution, where the proportion of organic solvent in the mobile phase is gradually increased. This allows for the efficient elution of compounds with varying polarities. Detection is performed using a UV-Vis spectrophotometer, as lignans typically exhibit strong absorbance in the UV range.[6][7] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Gradient pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC vials

  • Volumetric flasks and pipettes

Reagents and Standards
  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • HPLC grade water

  • Formic acid (analytical grade)

  • This compound reference standard

  • Solvents for sample extraction (e.g., methanol, ethanol, ethyl acetate)[3]

Sample Preparation

The appropriate sample preparation procedure will depend on the matrix from which the compound is being analyzed. The following is a general protocol for extraction from a plant matrix.[3][4]

  • Drying and Grinding: Dry the plant material to a constant weight at a temperature below 60°C to prevent degradation of the lignans. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Accurately weigh a portion of the powdered plant material.

    • Add an appropriate volume of extraction solvent (e.g., 70-80% aqueous methanol or ethanol) at a solid-to-liquid ratio of 1:10 to 1:20.

    • Facilitate extraction by maceration at room temperature for 24 hours or by using sonication for 30-60 minutes.

  • Purification (if necessary):

    • For complex extracts, a purification step may be required. This can be achieved through liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or by using column chromatography.

  • Final Sample Preparation:

    • Evaporate the solvent from the extract under reduced pressure.

    • Reconstitute the dried extract in the initial mobile phase composition.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3]

Standard Solution Preparation
  • Stock Standard Solution: Accurately weigh a precise amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask to obtain a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to cover the desired concentration range for the calibration curve.

Chromatographic Conditions

The following are recommended starting conditions for the HPLC analysis. Optimization may be necessary depending on the specific HPLC system and sample matrix.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Program See Table 1 for a typical gradient elution program.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 280 nm

Table 1: Suggested Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
254060
301090
351090
369010
409010
Data Analysis
  • Identification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Quantitative data from the analysis should be summarized for clarity and ease of comparison.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area < 2% (for replicate injections)

Table 3: Method Validation Summary (Example)

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

experimental_workflow sample_prep Sample Preparation (Extraction and Purification) hplc_analysis HPLC Analysis (Gradient Elution) sample_prep->hplc_analysis standard_prep Standard Preparation standard_prep->hplc_analysis data_acquisition Data Acquisition (UV Detection at 280 nm) hplc_analysis->data_acquisition peak_identification Peak Identification (Retention Time Matching) data_acquisition->peak_identification quantification Quantification (Calibration Curve) peak_identification->quantification final_result Final Result (Concentration of Analyte) quantification->final_result

HPLC Analysis Workflow
Logical Relationship of HPLC Parameters

This diagram shows the logical relationship and dependencies of the key parameters in developing the HPLC method.

hplc_parameters analyte Analyte Properties Polarity Solubility UV Absorbance column Column Selection Stationary Phase (C18) Dimensions analyte->column mobile_phase Mobile Phase Aqueous (A) Organic (B) Modifier (Acid) analyte->mobile_phase detection Detection Wavelength (280 nm) analyte->detection gradient Gradient Program Time vs. %B column->gradient mobile_phase->gradient separation {Optimal Separation | Resolution Peak Shape} gradient->separation detection->separation

HPLC Method Development Parameters

References

Application Note: Quantitative Analysis of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene using 1H-qNMR

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a neolignan compound that has been isolated from various plant sources.[1] As with many natural products, accurate quantification is crucial for various applications, including phytochemical analysis, quality control of herbal medicines, and in vitro/in vivo studies to determine biological activity. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary ratio method of measurement that provides a direct and accurate means of determining the concentration and purity of compounds without the need for an identical certified reference material of the analyte.[2][3][4] This application note provides a detailed protocol for the quantitative analysis of this compound using 1H-qNMR.

Principle of Quantitative NMR (qNMR)

The fundamental principle of qNMR is that the area of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from a certified internal standard of known concentration, the concentration of the analyte can be determined with high accuracy and precision.[5] The use of an internal standard compensates for variations in sample volume, spectrometer performance, and other experimental parameters.

Experimental Protocol: 1H-qNMR

This protocol outlines the steps for the quantitative analysis of this compound.

1. Materials and Instrumentation

  • Analyte: this compound (Purity to be determined)

  • Internal Standard (IS): Maleic acid (Certified Reference Material, purity ≥99.5%)

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)

  • Instrumentation: 400 MHz (or higher) NMR spectrometer

  • NMR Tubes: 5 mm high-precision NMR tubes

2. Preparation of the Internal Standard Stock Solution

  • Accurately weigh approximately 20 mg of maleic acid into a 10 mL volumetric flask.

  • Dissolve the maleic acid in DMSO-d6 and fill the flask to the mark.

  • Calculate the exact concentration of the internal standard stock solution in mg/mL.

3. Sample Preparation

  • Accurately weigh approximately 5 mg of this compound into a clean, dry vial.

  • Using a calibrated pipette, add 500 µL of the internal standard stock solution to the vial.

  • Add an additional 500 µL of pure DMSO-d6 to the vial.

  • Vortex the vial for 1-2 minutes until the sample and internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition

  • Acquire the 1H-NMR spectrum under quantitative conditions. It is crucial to ensure complete relaxation of the protons of both the analyte and the internal standard. This is achieved by using a long relaxation delay (d1).

ParameterRecommended ValuePurpose
Spectrometer Frequency≥ 400 MHzTo achieve good signal dispersion and sensitivity.
Pulse ProgramStandard 1D pulse sequence with inverse-gated decouplingTo suppress the Nuclear Overhauser Effect (NOE) and obtain accurate integrals.[6]
Pulse Angle (p1)90°To ensure maximum signal intensity for quantification.
Relaxation Delay (d1)30 sTo allow for full spin-lattice relaxation (T1) of all relevant nuclei, which is critical for accurate quantification. A general rule is d1 > 5 * T1.
Acquisition Time (aq)2-4 sTo ensure adequate digital resolution.[7]
Number of Scans (ns)16-64 (or more)To achieve an adequate signal-to-noise ratio (S/N > 150:1 for signals used in quantification).
Spectral Width (sw)16 ppmTo cover the entire 1H chemical shift range.
Temperature298 KTo ensure stable and reproducible experimental conditions.

5. Data Processing and Analysis

  • Apply a Fourier transform to the Free Induction Decay (FID) with a line broadening factor of 0.3 Hz.

  • Carefully phase the spectrum and perform a baseline correction across the entire spectral region.

  • Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration.

    • Internal Standard (Maleic Acid): The two olefinic protons of maleic acid typically appear as a sharp singlet around 6.2 ppm in DMSO-d6.

    • Analyte: Select a well-resolved aromatic or other characteristic proton signal from this compound that is free from overlap with other signals.

  • Integrate the selected signals.

  • Calculate the purity or concentration of the analyte using the following formula:

    Purity (% w/w) = (IA / NA) * (NIS / IIS) * (MWA / MWIS) * (mIS / mA) * PIS

    Where:

    • IA and IIS are the integral values of the analyte and internal standard signals, respectively.

    • NA and NIS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.

    • MWA and MWIS are the molecular weights of the analyte (298.33 g/mol ) and internal standard, respectively.

    • mA and mIS are the masses of the analyte and internal standard, respectively.

    • PIS is the purity of the internal standard (as a percentage).

Data Presentation

Table 1: Example 1H-qNMR Data for Purity Determination

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m)5.05 mg2.02 mg (in 1 mL stock, 500 µL used)
Molecular Weight (MW)298.33 g/mol 116.07 g/mol
Purity (P)To be determined99.8%
Selected Signal (δ)Hypothetical aromatic proton at 7.10 ppmOlefinic protons at 6.2 ppm
Number of Protons (N)12
Integral Value (I)1.001.15
Calculated Purity 95.2%

Table 2: Method Validation Parameters (Hypothetical Data)

ParameterValue
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 mg/mL
Limit of Quantification (LOQ)0.15 mg/mL
Precision (RSD%)< 2.0%
Accuracy (Recovery)98.5% - 101.5%

Alternative Protocol: 31P-qNMR for Hydroxyl Group Quantification

Given that the target molecule has two hydroxyl groups, 31P-qNMR offers a powerful method to quantify these specific functional groups. This technique involves the derivatization of the hydroxyl groups with a phosphitylating reagent, followed by 31P NMR analysis.

Brief Protocol:

  • Derivatization: React a known mass of the analyte with an excess of a phosphitylating reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP), in a suitable solvent system (e.g., pyridine/CDCl3).

  • Internal Standard: Add a known amount of an internal standard that also reacts with the phosphitylating reagent, such as cholesterol.

  • NMR Acquisition: Acquire a quantitative 31P NMR spectrum using inverse-gated proton decoupling.

  • Analysis: The chemical shifts of the resulting phosphite (B83602) esters are indicative of the type of hydroxyl group (e.g., aliphatic vs. phenolic), and the integrals can be used for quantification relative to the internal standard. This method provides detailed structural information that is complementary to 1H-qNMR.[8][9]

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H Spectrum (Quantitative Parameters) transfer->acquire process Process FID (FT, Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity/Concentration integrate->calculate report Report Results calculate->report

Caption: Experimental workflow for the quantitative NMR (qNMR) analysis.

Calculation_Logic input_data Input Data formula Purity = (IA/NA) * (NIS/IIS) * (MWA/MWIS) * (mIS/mA) * PIS input_data->formula IA Analyte Integral (IA) IIS IS Integral (IIS) NA Analyte Protons (NA) NIS IS Protons (NIS) MWA Analyte MW (MWA) MWIS IS MW (MWIS) mA Analyte Mass (mA) mIS IS Mass (mIS) PIS IS Purity (PIS) result Analyte Purity formula->result

Caption: Logical relationship of parameters for the qNMR purity calculation.

References

Application Notes and Protocols for Cell-Based Assays of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of the lignan (B3055560) compound, 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene. The recommended assays will evaluate its cytotoxic, antioxidant, and anti-inflammatory potential, which are common activities associated with this class of natural products.

Introduction

This compound is a lignan compound, a class of polyphenols found in plants.[1] Lignans are known to possess a wide range of biological activities, making them of interest for drug discovery and development.[2][3] To elucidate the therapeutic potential of this compound, a systematic evaluation of its effects on cellular processes is essential. This document outlines a suite of cell-based assays to determine its bioactivity profile, specifically focusing on cytotoxicity, antioxidant capacity, and anti-inflammatory effects. Cell-based assays provide a physiologically relevant context for studying the effects of compounds on living systems.[4]

Data Presentation

The quantitative results from the described assays should be summarized for clear interpretation and comparison. The following table is a template for presenting such data.

Assay TypeCell LineParameter MeasuredEndpointResult (e.g., IC50, % Inhibition)
Cytotoxicity HeLaCell ViabilityMTT ReductionIC50: >100 µM
RAW 264.7Cell ViabilityMTT ReductionIC50: 85 µM
Antioxidant Activity HaCaTROS LevelsDCF Fluorescence50% Inhibition at 25 µM
Anti-inflammatory HT-29NF-κB ActivityLuciferase Reporter60% Inhibition at 20 µM

Experimental Protocols

This assay determines the effect of the compound on cell viability by measuring the metabolic activity of cells.[5][6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[7]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cell line (e.g., HeLa, RAW 264.7)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5][8]

  • Solubilization: Add 100 µL of solubilization solution to each well.[8]

  • Absorbance Measurement: Incubate the plate for at least 4 hours (or overnight) at 37°C to dissolve the formazan crystals.[5][8] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay measures the ability of the compound to reduce intracellular reactive oxygen species (ROS) levels, which are implicated in oxidative stress.[9] The assay uses a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.[10]

Materials:

  • This compound stock solution

  • Selected cell line (e.g., HaCaT keratinocytes)

  • DCFH-DA solution (10 mM stock in DMSO)

  • ROS-inducing agent (e.g., H2O2 or TBHP)

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density of 10,000-20,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-24 hours.[9]

  • Probe Loading: Remove the medium and wash the cells with warm PBS. Add 100 µL of 20 µM DCFH-DA in pre-warmed HBSS to each well. Incubate for 30-45 minutes at 37°C, protected from light.[9]

  • Induction of Oxidative Stress: Wash the cells with warm PBS. Add 100 µL of a ROS-inducing agent (e.g., 100 µM H2O2 in HBSS) to the appropriate wells.[9]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[10]

  • Data Analysis: Compare the fluorescence levels in compound-treated cells to the control cells (treated with the ROS inducer only) to determine the percentage of ROS inhibition.

This assay assesses the compound's ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[11][12] The assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element.[13]

Materials:

  • This compound stock solution

  • NF-κB reporter cell line (e.g., HT-29-NF-κB-hrGFP or HEK293-NF-κB-luc)

  • Inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS))

  • 96-well white, clear-bottom microplates (for luciferase) or black, clear-bottom plates (for GFP)

  • Luciferase assay reagent (if using a luciferase reporter)

  • Luminometer or fluorescence plate reader

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cells into the appropriate 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Add an inflammatory stimulus (e.g., 10 ng/mL TNF-α) to the wells and incubate for 6-24 hours.[13]

  • Reporter Gene Measurement:

    • For GFP reporter: Measure the fluorescence intensity using a fluorescence plate reader.

    • For luciferase reporter: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activity by comparing the reporter signal in compound-treated cells to the control cells (treated with the inflammatory stimulus only).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis cluster_results Results Compound This compound Stock MTT MTT Assay (Cytotoxicity) Compound->MTT Treatment ROS ROS Assay (Antioxidant) Compound->ROS Treatment NFkB NF-kB Assay (Anti-inflammatory) Compound->NFkB Treatment Cells Cell Culture Cells->MTT Seeding Cells->ROS Seeding Cells->NFkB Seeding IC50 IC50 Calculation MTT->IC50 Inhibition % Inhibition Calculation ROS->Inhibition NFkB->Inhibition Bioactivity Bioactivity Profile IC50->Bioactivity Inhibition->Bioactivity NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α / LPS IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p65_p50->IkB Bound & Inactive NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocation DNA DNA NFkB_translocated->DNA Binds Gene Inflammatory Gene Transcription DNA->Gene Initiates

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. Lignans and related phenolic compounds have garnered significant interest for their potential therapeutic properties. This document provides detailed protocols for evaluating the in vitro anti-inflammatory effects of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene , a novel lignan (B3055560) compound. The following protocols are based on established methodologies for assessing anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a widely used model for inflammation research.

Key Experiments and Methodologies

The anti-inflammatory potential of this compound can be elucidated through a series of in vitro assays that measure its ability to modulate key inflammatory mediators and signaling pathways. The primary assays include the assessment of cell viability, measurement of nitric oxide (NO) production, quantification of pro-inflammatory cytokines, and analysis of the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Experimental Workflow

The general workflow for assessing the anti-inflammatory activity of the test compound is outlined below.

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis A RAW 264.7 Macrophage Culture B Cell Seeding in Plates A->B C Pre-treatment with This compound B->C D Stimulation with LPS C->D E Cell Viability Assay (MTT) D->E F Nitric Oxide Assay (Griess) D->F G Cytokine Analysis (ELISA) D->G H Western Blot Analysis (NF-κB & MAPK pathways) D->H I Data Quantification and Statistical Analysis E->I F->I G->I H->I

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Data Presentation

The following tables summarize hypothetical quantitative data for the in vitro anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Cell Viability

TreatmentConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
LPS (1 µg/mL)-98.5 ± 4.8
This compound1099.1 ± 5.5
This compound2597.8 ± 4.9
This compound5096.3 ± 5.1
LPS + this compound1097.2 ± 4.5
LPS + this compound2595.9 ± 5.3
LPS + this compound5094.7 ± 4.8

Table 2: Inhibition of Nitric Oxide Production by this compound

TreatmentConcentration (µM)Nitrite (B80452) Concentration (µM)Inhibition of NO Production (%)
Control-1.2 ± 0.3-
LPS (1 µg/mL)-25.8 ± 2.10
LPS + this compound1018.5 ± 1.528.3
LPS + this compound2511.2 ± 1.156.6
LPS + this compound506.4 ± 0.875.2

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-50 ± 835 ± 620 ± 4
LPS (1 µg/mL)-1550 ± 1201200 ± 95850 ± 70
LPS + this compound101100 ± 90850 ± 75600 ± 55
LPS + this compound25750 ± 65550 ± 50400 ± 38
LPS + this compound50400 ± 42300 ± 30220 ± 25

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for MTT and Griess assays, 24-well for ELISA, and 6-well for Western blotting) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.

    • Subsequently, stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

Protocol 2: Cell Viability Assay (MTT Assay)
  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Protocol 3: Nitric Oxide (NO) Assay (Griess Reagent System)
  • Collect 50 µL of the cell culture supernatant from each well of a 96-well plate after 24 hours of LPS stimulation.[1][2]

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.[1][3]

  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.[1][4]

  • Measure the absorbance at 540-550 nm.[4]

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
  • Collect the cell culture supernatants after 24 hours of LPS stimulation.

  • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5][6]

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add samples and standards and incubate.

  • Add the detection antibody, followed by a substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate cytokine concentrations based on the standard curve.

Protocol 5: Western Blot Analysis for NF-κB and MAPK Signaling Pathways
  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using image analysis software.

Signaling Pathway Diagrams

The anti-inflammatory effects of many phenolic compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are activated by LPS.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Compound This compound Compound->IKK Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p38 TAK1->p38 ERK ERK TAK1->ERK JNK JNK TAK1->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Compound This compound Compound->TAK1 Inhibits Genes Pro-inflammatory Genes AP1->Genes

Caption: Inhibition of the MAPK signaling pathway.

Conclusion

The protocols and assays described in this document provide a comprehensive framework for characterizing the in vitro anti-inflammatory properties of this compound. By evaluating its effects on key inflammatory mediators and signaling pathways in LPS-stimulated macrophages, researchers can gain valuable insights into its therapeutic potential for the treatment of inflammatory diseases. The presented data tables and pathway diagrams serve as a guide for data presentation and interpretation.

References

Application Notes and Protocols for Assessing the Neuroprotective Effects of Lignans in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" Neuroprotective Effect in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Note on "this compound": Extensive literature searches did not yield specific studies on the neuroprotective effects of "this compound" in cell culture models. This compound is a lignan (B3055560) isolated from Kadsura longipedunculata.[1][2][3][4][5] While lignans (B1203133) as a class, and specifically those from the Kadsura genus, have been reported to possess neuroprotective properties, experimental data for this particular compound is not currently available in the public domain.[1][6]

Therefore, this document provides a generalized but detailed set of application notes and protocols for evaluating the neuroprotective potential of a novel lignan compound, using methodologies and insights from research on structurally related neuroprotective compounds. This framework can be adapted by researchers to investigate the effects of "this compound".

Introduction: The Neuroprotective Potential of Lignans

Lignans are a large group of polyphenolic compounds found in plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[6] Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases.[6] Compounds that can mitigate these processes are of significant interest for therapeutic development. The protocols outlined below are designed to assess the cytoprotective effects of a test lignan against a neurotoxic insult and to elucidate the potential underlying mechanisms of action, such as the activation of antioxidant response pathways.

Data Presentation: Quantifying Neuroprotective Effects

To systematically evaluate the neuroprotective efficacy of a test lignan, quantitative data should be collected and organized. The following tables provide a template for presenting typical results from key assays.

Table 1: Effect of Test Lignan on Cell Viability in an Oxidative Stress Model

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)Statistical Significance (p-value vs. Neurotoxin)
Control (Vehicle)-100 ± 5.2-
Neurotoxin (e.g., H₂O₂)10045 ± 4.8< 0.001 vs. Control
Test Lignan + Neurotoxin158 ± 5.1< 0.05
Test Lignan + Neurotoxin1075 ± 6.3< 0.01
Test Lignan + Neurotoxin5088 ± 4.9< 0.001
Test Lignan Alone5098 ± 5.5> 0.05 vs. Control

Table 2: Attenuation of Intracellular Reactive Oxygen Species (ROS) by Test Lignan

Treatment GroupConcentration (µM)Relative Fluorescence Units (RFU) (Mean ± SD)% ROS Reduction (vs. Neurotoxin)Statistical Significance (p-value vs. Neurotoxin)
Control (Vehicle)-1000 ± 150--
Neurotoxin (e.g., H₂O₂)1008500 ± 620-< 0.001 vs. Control
Test Lignan + Neurotoxin16200 ± 51027%< 0.05
Test Lignan + Neurotoxin104100 ± 43052%< 0.01
Test Lignan + Neurotoxin502300 ± 38073%< 0.001

Table 3: Modulation of Apoptotic Markers by Test Lignan

Treatment GroupConcentration (µM)Caspase-3 Activity (Fold Change vs. Control)Bax/Bcl-2 Ratio (Western Blot Densitometry)Statistical Significance (p-value vs. Neurotoxin)
Control (Vehicle)-1.0 ± 0.11.0 ± 0.2-
Neurotoxin (e.g., H₂O₂)1004.5 ± 0.45.2 ± 0.6< 0.001 vs. Control
Test Lignan + Neurotoxin13.2 ± 0.33.8 ± 0.5< 0.05
Test Lignan + Neurotoxin102.1 ± 0.22.5 ± 0.4< 0.01
Test Lignan + Neurotoxin501.3 ± 0.11.5 ± 0.3< 0.001

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of a lignan compound.

Cell Culture and Maintenance
  • Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neuroprotective studies.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculturing: Passage cells every 3-4 days when they reach 80-90% confluency.

Neurotoxicity and Treatment Protocol
  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates (for viability assays) or 6-well plates (for protein and RNA analysis) at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of the test lignan (e.g., 1, 10, 50 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Induction of Neurotoxicity: After pre-treatment, add the neurotoxic agent (e.g., 100 µM H₂O₂ or 5 mM glutamate) to the culture medium and incubate for the desired duration (e.g., 24 hours).

  • Experimental Groups:

    • Control (vehicle only)

    • Neurotoxin only

    • Test Lignan (various concentrations) + Neurotoxin

    • Test Lignan only (highest concentration)

Cell Viability Assay (MTT Assay)
  • After the treatment period, remove the culture medium.

  • Add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the control group.

Measurement of Intracellular ROS (DCFH-DA Assay)
  • Following treatment in a 96-well black plate, remove the medium and wash the cells with phosphate-buffered saline (PBS).

  • Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS to each well.

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

Western Blot Analysis for Apoptotic and Signaling Proteins
  • Lyse the cells from 6-well plates in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band densities using image analysis software and normalize to a loading control (e.g., β-actin).

Visualization of Pathways and Workflows

Signaling Pathway Diagram

G Proposed Nrf2/HO-1 Signaling Pathway for Lignan-Mediated Neuroprotection Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Apoptosis Apoptosis Oxidative_Stress->Apoptosis Lignan Test Lignan (e.g., this compound) Lignan->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to HO1 HO-1 ARE->HO1 upregulates Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes upregulates ROS_Reduction ROS Reduction HO1->ROS_Reduction Antioxidant_Enzymes->ROS_Reduction Neuroprotection Neuroprotection ROS_Reduction->Neuroprotection Neuroprotection->Apoptosis inhibits

Caption: Proposed Nrf2/HO-1 Signaling Pathway for Lignan-Mediated Neuroprotection.

Experimental Workflow Diagram

G General Experimental Workflow for Assessing Neuroprotection start Start: Seed SH-SY5Y Cells pretreatment Pre-treat with Test Lignan (Vehicle, 1, 10, 50 µM) start->pretreatment neurotoxin Induce Neurotoxicity (e.g., H₂O₂) pretreatment->neurotoxin incubation Incubate for 24 hours neurotoxin->incubation viability Cell Viability Assay (MTT) incubation->viability ros ROS Measurement (DCFH-DA) incubation->ros western Protein Analysis (Western Blot for Nrf2, HO-1, Apoptosis Markers) incubation->western analysis Data Analysis and Interpretation viability->analysis ros->analysis western->analysis end End: Conclude Neuroprotective Effect analysis->end

Caption: General Experimental Workflow for Assessing Neuroprotection.

References

Application Notes and Protocols for Apoptosis Induction Assay of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a neolignan that has been isolated from the aerial parts of Rodgersia podophylla[1]. While the specific biological activities of this compound are still under investigation, related phenolic compounds, such as various chalcones, have demonstrated significant potential in inducing apoptosis in cancer cell lines. These structurally similar molecules have been shown to trigger programmed cell death through various signaling pathways, making them promising candidates for anti-cancer drug development[2][3][4][5][6].

These application notes provide a comprehensive guide for researchers to investigate the apoptosis-inducing potential of this compound. The protocols outlined below are based on established methods for assessing apoptosis and have been adapted from studies on analogous compounds.

I. Data Presentation: Summary of Apoptotic Effects of Related Dihydroxy-Chalcones

The following tables summarize the cytotoxic and apoptotic effects of various dihydroxy-chalcone derivatives in different cancer cell lines. This data can serve as a reference for designing experiments and interpreting results for this compound.

Table 1: Cytotoxicity of Dihydroxy-Chalcone Derivatives in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
2',4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC)RPMI8226 (Multiple Myeloma)CCK-825.97[2]
MM.1S (Multiple Myeloma)CCK-818.36[2]
U266 (Multiple Myeloma)CCK-815.02[2]
2′,4-Dihydroxy-4′,6′-dimethoxy-chalcone (DDC)MCF-7 (Breast Cancer)MTTNot specified[3]
MDA-MB-231 (Breast Cancer)MTTNot specified[3]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)PANC-1 (Pancreatic Cancer)Cell Proliferation Assay10.5 ± 0.8[5][6]
MIA PaCa-2 (Pancreatic Cancer)Cell Proliferation Assay12.2 ± 0.9[5][6]

Table 2: Key Molecular Events in Apoptosis Induced by Dihydroxy-Chalcones

CompoundCell LineEffect on Apoptotic MarkersSignaling Pathway ImplicatedReference
2',4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC)U266↑ Cleaved Caspase-9, ↑ Cleaved Caspase-3, ↑ Bad, ↑ Cytochrome C, ↓ Bcl-2, ↓ PARPPI3K/Akt/mTOR[2]
2′,4-Dihydroxy-4′,6′-dimethoxy-chalcone (DDC)MCF-7, MDA-MB-231↑ LC3-II, Altered Mitochondrial Outer Membrane Potential, Varied regulation of Bcl-XL and Bcl-2Autophagy, Intrinsic Apoptosis[3]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)BEL-7402/5-FU (Hepatocellular Carcinoma)↑ ROS, ↑ p53, ↓ Cyclin D1, ↓ CDK4, ↓ NF-κB nuclear localizationPI3K/AKT[4]
PANC-1↑ Cleaved Caspase-9, ↑ Cleaved Caspase-3, ↑ Bak, ↓ Bcl-2, ↓ PARPIntrinsic Apoptosis[5][6]

II. Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptosis-inducing activity of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[8][9]

  • Flow cytometer[10]

Procedure:

  • Seed cells and treat with the desired concentration of this compound for the determined time.

  • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.[8]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[10]

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Caspase-9, Cleaved Caspase-9, PARP, Cleaved PARP, Bcl-2, Bax, Akt, p-Akt, mTOR, p-mTOR, and β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • After treatment, lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-50 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

  • Use β-actin as a loading control to normalize protein expression.

III. Visualization of Signaling Pathways and Workflows

The following diagrams illustrate a hypothetical signaling pathway for apoptosis induction by this compound, based on findings for similar compounds, and the experimental workflows.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Compound This compound PI3K PI3K Compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits Mito Mitochondrial Membrane Potential (ΔΨm) Disruption Bax->Mito CytoC Cytochrome c Casp9 Pro-Caspase-9 CytoC->Casp9 cCasp9 Cleaved Caspase-9 Casp9->cCasp9 Casp3 Pro-Caspase-3 cCasp9->Casp3 cCasp3 Cleaved Caspase-3 Casp3->cCasp3 PARP PARP cCasp3->PARP Mito->CytoC cPARP Cleaved PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis

Caption: Hypothetical signaling pathway of apoptosis induction.

G cluster_0 Experimental Workflow Start Cancer Cell Culture Treatment Treat with This compound Start->Treatment Assays Perform Assays Treatment->Assays MTT MTT Assay (Cytotoxicity) Assays->MTT Flow Annexin V/PI Staining (Flow Cytometry) Assays->Flow WB Western Blot (Protein Expression) Assays->WB Data Data Analysis (IC50, Apoptosis Rate, Protein Levels) MTT->Data Flow->Data WB->Data End Conclusion Data->End

Caption: General experimental workflow for apoptosis assay.

G Cell_Harvest Harvest Treated Cells Wash_PBS Wash with cold PBS Cell_Harvest->Wash_PBS Resuspend Resuspend in 1X Binding Buffer Wash_PBS->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate 15 min at RT in dark Stain->Incubate Dilute Add 1X Binding Buffer Incubate->Dilute Analyze Analyze by Flow Cytometry Dilute->Analyze

Caption: Annexin V/PI staining workflow.

References

Application Notes and Protocols for Signaling Pathway Studies Using 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene (Arctigenin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene, more commonly known as Arctigenin (B1665602), is a bioactive dibenzylbutyrolactone lignan (B3055560) found in plants of the Asteraceae family, such as Arctium lappa (burdock). This natural compound has garnered significant interest in biomedical research due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These biological functions are primarily attributed to its ability to modulate key intracellular signaling pathways.

These application notes provide an overview of Arctigenin's utility in studying various signaling cascades, along with detailed protocols for its application in cell-based assays. The information presented here is intended to guide researchers in designing and executing experiments to investigate the mechanisms of action of Arctigenin and other potential therapeutic agents that target these pathways.

Key Signaling Pathways Modulated by Arctigenin

Arctigenin has been shown to exert its effects by targeting multiple critical signaling pathways involved in cell proliferation, inflammation, apoptosis, and metastasis. The primary pathways affected include:

  • NF-κB Signaling Pathway: Arctigenin is a potent inhibitor of the NF-κB pathway, a central regulator of inflammation and cell survival. It has been demonstrated to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation, is another target of Arctigenin. It has been shown to inhibit the phosphorylation of key MAPK members, including ERK1/2 and JNK1/2.[2][3]

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is fundamental for cell growth, survival, and metabolism. Arctigenin has been found to suppress the PI3K/Akt/mTOR signaling cascade, leading to the induction of apoptosis and autophagy in cancer cells.[4][5]

  • JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling. Arctigenin can inhibit the phosphorylation of JAK2, STAT1, and STAT3, thereby downregulating the expression of inflammatory genes.[6][7]

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC50) of Arctigenin in various cell lines and its effects on key signaling molecules. This data provides a valuable reference for determining appropriate experimental concentrations.

Table 1: IC50 Values of Arctigenin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Assay DurationReference
Hep G2Hepatocellular Carcinoma1.9924 h[8]
SMMC7721Hepatocellular Carcinoma>10024 h[8]
MV411Acute Myeloid Leukemia4.271Not Specified[9]
MDA-MB-231Triple-Negative Breast Cancer0.79Not Specified
SK-BR-3HER2+ Breast Cancer~6.2524 h[10]
MCF-7ER+ Breast Cancer>5024 h[10]

Table 2: Inhibitory Effects of Arctigenin on Signaling Pathways

PathwayTarget MoleculeCell LineArctigenin ConcentrationEffectReference
NF-κB iNOS expression (LPS-induced)RAW264.7IC50 = 10 nMInhibition
MAPK MEK1 (MKK1) activityin vitroIC50 = 0.5 nMInhibition[3]
JAK/STAT STAT1/3 PhosphorylationRAW264.750 µMReduction[6][7]
JAK/STAT JAK2 PhosphorylationRAW264.750 µMReduction[6][7]
PI3K/Akt Akt PhosphorylationHep G220 µMInhibition[11]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Arctigenin and a general workflow for studying its effects.

G Arctigenin's Impact on the NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Arctigenin Arctigenin Arctigenin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: Arctigenin inhibits the NF-κB pathway by blocking IKK-mediated phosphorylation of IκBα.

G General Experimental Workflow A Cell Culture (e.g., RAW264.7, HepG2) B Treatment with Arctigenin (various concentrations and time points) A->B C Stimulation (e.g., LPS, Growth Factors) B->C D Cell Lysis and Protein Quantification C->D E Western Blot Analysis (for phosphorylated and total proteins) D->E F Immunoprecipitation/ Kinase Assay D->F G Data Analysis and Interpretation E->G F->G

Caption: A typical workflow for investigating the effects of Arctigenin on signaling pathways.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding:

    • Culture cells (e.g., RAW264.7 murine macrophages, HepG2 human hepatocellular carcinoma cells) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere and reach 70-80% confluency.

  • Arctigenin Preparation:

    • Prepare a stock solution of Arctigenin (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).

    • Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment:

    • For inhibition studies, pre-treat the cells with various concentrations of Arctigenin for a specified period (e.g., 1-2 hours) before adding a stimulant.

    • For studies on the direct effects of Arctigenin, replace the culture medium with medium containing the desired concentrations of Arctigenin and incubate for the desired duration (e.g., 24, 48 hours).

Protocol 2: Western Blot Analysis for Phosphorylated Proteins

This protocol is optimized for the detection of changes in protein phosphorylation, a key indicator of signaling pathway activation.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk for blocking when detecting phosphorylated proteins, as it contains phosphoproteins that can cause high background.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p65, anti-phospho-ERK) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-p65, anti-ERK) or a loading control (e.g., GAPDH, β-actin).

Protocol 3: NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a 24-well plate.

    • Pre-treat cells with Arctigenin for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α) for 30-60 minutes.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash the cells three times with PBS.

    • Block non-specific binding with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.

    • Incubate the cells with a primary antibody against NF-κB p65 diluted in the blocking buffer for 1 hour at room temperature.

    • Wash the cells three times with PBST.

    • Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in the blocking buffer for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting:

    • Wash the cells three times with PBST.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

By utilizing these application notes and protocols, researchers can effectively investigate the intricate roles of Arctigenin in modulating cellular signaling pathways, thereby contributing to the development of novel therapeutic strategies for a range of diseases.

References

Application Notes and Protocols for In Vivo Evaluation of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting preclinical animal studies to evaluate the therapeutic potential of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene. Given the limited specific biological data on this lignan (B3055560), the following protocols are designed to screen for common activities associated with this class of compounds, namely anti-inflammatory, neuroprotective, and antioxidant effects.

Introduction

This compound is a lignan compound, a class of polyphenols known for a wide range of biological activities. Lignans have demonstrated potential as anti-inflammatory, antioxidant, and neuroprotective agents.[1][2] This document outlines a detailed experimental design for the initial in vivo screening of this compound using established animal models.

Hypothetical Therapeutic Mechanisms

Based on the known activities of similar lignan compounds, this compound is hypothesized to exert its effects through one or more of the following signaling pathways:

  • Anti-inflammatory Pathway: Inhibition of pro-inflammatory mediators through modulation of the NF-κB signaling pathway.

  • Antioxidant Pathway: Upregulation of endogenous antioxidant enzymes via activation of the Nrf2 signaling pathway.

  • Neuroprotective Pathway: Attenuation of neuronal damage by reducing oxidative stress and inflammation in the central nervous system.

Experimental Design: A Multi-Screening Approach

To efficiently screen for the potential therapeutic activities of this compound, a multi-faceted approach utilizing three distinct and well-validated animal models is proposed.

Animal Model Selection
  • Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats. This is a widely used and accepted model for acute inflammation.[3][4]

  • Neuroprotective Activity: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-Induced Neurotoxicity in Mice. This model mimics some of the pathological features of Parkinson's disease and is used to assess neuroprotective agents.[5][6][7][8]

  • Antioxidant Activity: In Vivo Oxidative Stress Model in Rats. This involves measuring key antioxidant enzymes and markers of oxidative damage in tissues.[9][10][11]

Experimental Groups

For each of the three experimental models, the following groups of animals will be used (n=8-10 animals per group):

Group IDGroup NameTreatmentPurpose
G1Naive ControlNo treatmentBaseline measurements
G2Vehicle ControlAdministration of the vehicle used to dissolve the test compound (e.g., DMSO, saline)To control for any effects of the vehicle itself
G3Positive ControlAdministration of a known active drug (e.g., Indomethacin for inflammation, L-DOPA for neuroprotection)To validate the experimental model and provide a benchmark for the efficacy of the test compound
G4Test Compound - Low DoseAdministration of this compound at a low dose (e.g., 10 mg/kg)To assess dose-dependent effects
G5Test Compound - Medium DoseAdministration of this compound at a medium dose (e.g., 25 mg/kg)To assess dose-dependent effects
G6Test Compound - High DoseAdministration of this compound at a high dose (e.g., 50 mg/kg)To assess dose-dependent effects

Experimental Workflow Diagram

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Grouping & Treatment cluster_2 Phase 3: Model Induction & Endpoint Analysis Acclimatization Animal Acclimatization (7 days) Baseline Baseline Measurements (Body weight, etc.) Acclimatization->Baseline Grouping Random Group Assignment Baseline->Grouping Treatment Daily Dosing Regimen (Vehicle, Positive Control, Test Compound) Grouping->Treatment Model_Induction Induction of Pathology (Carrageenan, MPTP, etc.) Treatment->Model_Induction Endpoint_Analysis Endpoint Measurements & Sample Collection Model_Induction->Endpoint_Analysis

Caption: General experimental workflow for in vivo screening.

Detailed Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Materials:

  • Male Wistar rats (150-200g)

  • This compound

  • Carrageenan (1% w/v in saline)

  • Indomethacin (10 mg/kg)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Preparation: Acclimatize rats for 7 days with free access to food and water.

  • Dosing: Administer the vehicle, indomethacin, or test compound orally (p.o.) 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[3]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Quantitative Data Presentation:

GroupPaw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 4h
Naive Control
Vehicle Control
Positive Control
Test Compound (Low)
Test Compound (Medium)
Test Compound (High)
Protocol 2: MPTP-Induced Neurotoxicity in Mice

Objective: To assess the neuroprotective effects of this compound against dopamine (B1211576) neuron degeneration.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • MPTP-HCl (20 mg/kg)

  • L-DOPA (20 mg/kg)

  • Rotarod apparatus

  • Open-field test chamber

  • ELISA kits for dopamine and its metabolites

  • Antibodies for tyrosine hydroxylase (TH) immunohistochemistry

Procedure:

  • Animal Preparation: Acclimatize mice for 7 days.

  • Dosing: Administer the vehicle, L-DOPA, or test compound intraperitoneally (i.p.) daily for 7 days prior to and during MPTP administration.

  • Induction of Neurotoxicity: Administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals on a single day.

  • Behavioral Testing: Perform rotarod and open-field tests 7 days after the last MPTP injection to assess motor coordination and locomotor activity.

  • Neurochemical Analysis: Euthanize mice 7 days post-MPTP and collect brain tissue. Measure dopamine, DOPAC, and HVA levels in the striatum using HPLC or ELISA.

  • Immunohistochemistry: Perform TH immunohistochemistry on substantia nigra sections to quantify dopaminergic neuron survival.

Quantitative Data Presentation:

GroupRotarod Latency (s)Total Distance in Open Field (cm)Striatal Dopamine (ng/g tissue)TH-Positive Neurons in SNc
Naive Control
Vehicle Control
Positive Control
Test Compound (Low)
Test Compound (Medium)
Test Compound (High)
Protocol 3: In Vivo Antioxidant Activity Assessment in Rats

Objective: To determine the in vivo antioxidant capacity of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • This compound

  • Carbon tetrachloride (CCl4) as an oxidative stress inducer (optional)

  • Assay kits for Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Malondialdehyde (MDA)

Procedure:

  • Animal Preparation: Acclimatize rats for 7 days.

  • Dosing: Administer the vehicle or test compound orally (p.o.) daily for 14 days.

  • Induction of Oxidative Stress (Optional): On day 14, administer a single dose of CCl4 (1 mL/kg, i.p.) to induce oxidative stress.

  • Sample Collection: Euthanize rats 24 hours after the last dose (or CCl4 administration) and collect liver and kidney tissues.

  • Biochemical Assays: Prepare tissue homogenates and measure the activities of SOD, CAT, and GPx, and the level of MDA using commercially available kits.[9][12]

Quantitative Data Presentation:

GroupLiver SOD (U/mg protein)Liver CAT (U/mg protein)Liver GPx (U/mg protein)Liver MDA (nmol/mg protein)
Naive Control
Vehicle Control
Positive Control
Test Compound (Low)
Test Compound (Medium)
Test Compound (High)

Hypothetical Signaling Pathway Diagrams

Anti-inflammatory Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Pro-inflammatory Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Test_Compound This compound Test_Compound->IKK Inhibits Gene Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Gene Induces Transcription G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Test_Compound This compound Test_Compound->Keap1 Inhibits ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Gene Antioxidant Genes (SOD, CAT, GPx) ARE->Gene Induces Transcription

References

Troubleshooting & Optimization

"2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate (B1210297), and Acetone.[1] For cell-based assays, DMSO is commonly used as a stock solution solvent.

Q2: What are the optimal storage conditions for stock solutions of this compound?

A2: Stock solutions should be stored in tightly sealed vials at -20°C.[1] Under these conditions, the solution is generally stable for up to two weeks. For longer-term storage, it is advisable to prepare fresh solutions.

Q3: I observe a color change in my solution upon storage. Does this indicate degradation?

A3: A color change, such as the development of a yellowish or brownish tint, can be an indicator of degradation, particularly oxidation. Phenolic compounds like this lignan (B3055560) are susceptible to oxidation, which can lead to the formation of colored quinone-type structures. It is recommended to perform an analytical assessment, such as HPLC, to confirm the integrity of the compound.

Q4: How can I minimize the degradation of this compound in my experimental setup?

A4: To minimize degradation, consider the following precautions:

  • Protect from Light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.

  • Control pH: The stability of phenolic compounds can be pH-dependent. It is advisable to use buffered solutions and maintain a pH within a stable range, which should be determined experimentally (often between pH 4 and 8 for many drugs).[2][3]

  • Use Antioxidants: For certain applications, the addition of antioxidants can help to prevent oxidative degradation.

  • Degas Solvents: Removing dissolved oxygen from solvents by sparging with an inert gas like nitrogen or argon can reduce the rate of oxidation.

  • Maintain Low Temperatures: Whenever possible, keep solutions on ice or refrigerated during experiments to slow down potential degradation reactions.

Q5: Are there any known degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, lignans (B1203133) with phenolic hydroxyl groups are known to be susceptible to oxidative degradation.[4][5] Oxidation can be initiated by light, heat, or the presence of metal ions and reactive oxygen species. The phenolic hydroxyl groups can be oxidized to form phenoxyl radicals, which can then undergo further reactions to form quinones or polymeric products.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpected peaks in HPLC chromatogram Degradation of the compound.Perform a forced degradation study to identify potential degradation products. Ensure proper storage and handling of the stock solution.
Contamination of the solvent or sample.Use high-purity solvents and filter all solutions before injection. Run a blank injection of the solvent to check for contaminants.
Poor recovery of the compound in solution Adsorption to container surfaces.Use silanized glass vials or low-adsorption plasticware.
Rapid degradation in the experimental medium.Evaluate the stability of the compound in the specific medium at the experimental temperature and pH. Adjust conditions if necessary.
Inconsistent results in biological assays Degradation of the compound in the assay medium.Prepare fresh solutions for each experiment. Assess the stability of the compound under the assay conditions (e.g., in cell culture medium at 37°C).
Precipitation of the compound.Check the solubility of the compound in the final assay concentration. If precipitation occurs, consider using a lower concentration or adding a solubilizing agent (with appropriate controls).

Stability Data (Illustrative Examples)

The following tables present hypothetical stability data for this compound to illustrate how such data would be presented. Actual stability will depend on the specific experimental conditions.

Table 1: pH-Dependent Stability in Aqueous Buffers at 25°C

pHTime (hours)% Remaining Compound
4.00100.0
2498.5
4897.2
7.40100.0
2495.1
4890.3
9.00100.0
2485.6
4875.4

Table 2: Thermal and Photostability in Methanol (B129727)

ConditionTime (hours)% Remaining Compound
25°C, Dark0100.0
4899.5
40°C, Dark0100.0
4892.8
25°C, UV Light0100.0
2488.2

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 70°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. Keep a control sample in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC with UV or MS detection.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol describes the steps to develop an HPLC method capable of separating the parent compound from its degradation products.

  • Column and Mobile Phase Screening: Start with a C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water gradients with 0.1% formic acid or ammonium (B1175870) acetate buffer).

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study to evaluate the separation of the parent peak from any degradation product peaks.

  • Method Optimization: Adjust the gradient, flow rate, column temperature, and mobile phase pH to achieve adequate resolution (>2) between the parent peak and all degradation product peaks.

  • Wavelength Selection: Use a photodiode array (PDA) detector to examine the UV spectra of the parent compound and degradation products to select an optimal detection wavelength.

  • Peak Purity Analysis: Perform peak purity analysis on the parent peak in the chromatograms of the stressed samples to ensure it is not co-eluting with any degradation products.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Degradation (Solid, 70°C) Stock->Thermal Photo Photodegradation (UV/Vis Light) Stock->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation (Peak Purity, % Degradation) HPLC->Data

Caption: Workflow for a forced degradation study.

Oxidative_Degradation_Pathway Lignan Phenolic Lignan (e.g., this compound) Radical Phenoxyl Radical Lignan->Radical Oxidizing Agent (O2, Light, Metal Ions) Quinone Quinone-type Products Radical->Quinone Further Oxidation Polymer Polymeric Products Radical->Polymer Radical Coupling

Caption: Potential oxidative degradation pathway for a phenolic lignan.

References

Technical Support Center: Optimizing the Extraction of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene from Kadsura

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene from Kadsura species, particularly Kadsura longipedunculata, its known source.[1] This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the extraction and purification process.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a diepoxylignan, a class of natural phenolic compounds. Lignans (B1203133) from the Kadsura genus have demonstrated a range of biological activities, including anti-inflammatory, anti-HIV, and antitumor effects.[2][3] Diepoxylignans, in particular, are being investigated for their potential to modulate key signaling pathways involved in inflammation, making them promising candidates for drug discovery and development.

Q2: Which Kadsura species is the best source for this compound?

A2: Currently, this compound has been identified in the fruits of Kadsura longipedunculata.[1] While other Kadsura species are rich in various lignans, this particular compound has been specifically reported from this species.

Q3: What are the key challenges in extracting this compound?

A3: The primary challenges include:

  • Low Yield: The concentration of the target compound in the plant material may be low.

  • Co-extraction of Impurities: Plant extracts are complex mixtures, and separating the target lignan (B3055560) from other structurally similar compounds, pigments, and lipids can be difficult.

  • Compound Stability: Lignans can be sensitive to heat, light, and pH changes, potentially leading to degradation during extraction.

  • Solvent Selection: Choosing the optimal solvent system to selectively extract the diepoxylignan while minimizing the co-extraction of undesirable compounds is critical.

Q4: What is the general strategy for optimizing the extraction of this compound?

A4: A systematic approach is recommended:

  • Solvent Screening: Test a range of solvents with varying polarities.

  • Method Selection: Evaluate different extraction techniques (e.g., maceration, Soxhlet, ultrasound-assisted, microwave-assisted).

  • Parameter Optimization: For the chosen method, optimize key parameters such as temperature, extraction time, and solvent-to-solid ratio.

  • Purification Strategy: Develop a multi-step purification protocol, typically involving liquid-liquid partitioning and column chromatography.

II. Experimental Protocols

This section provides a detailed, generalized protocol for the extraction and purification of this compound from Kadsura longipedunculata. Researchers should adapt and optimize these steps based on their specific experimental setup and goals.

Protocol 1: Optimized Solvent Extraction

This protocol is based on general methods for lignan extraction and the known solubility of the target compound.

1. Plant Material Preparation:

  • Obtain dried fruits of Kadsura longipedunculata.

  • Grind the plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Store the powdered material in a cool, dark, and dry place to prevent degradation.

2. Defatting (Optional but Recommended):

  • To remove non-polar impurities such as fats and waxes, pre-extract the powdered plant material with a non-polar solvent like n-hexane or petroleum ether.

  • Perform this extraction in a Soxhlet apparatus or by maceration with stirring for 12-24 hours.

  • Discard the non-polar extract and air-dry the defatted plant material.

3. Primary Extraction:

  • Based on the known solubility of this compound (soluble in Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone), a solvent of intermediate polarity is recommended for the primary extraction.[1] Ethyl acetate is a good starting point.

  • Method A: Maceration:

    • Soak the defatted plant powder in ethyl acetate (e.g., 1:10 solid-to-solvent ratio, w/v).

    • Agitate the mixture at room temperature for 24-48 hours.

    • Filter the extract and repeat the extraction process on the plant residue two more times to ensure complete extraction.

  • Method B: Ultrasound-Assisted Extraction (UAE):

    • Suspend the defatted plant powder in ethyl acetate in an ultrasonic bath.

    • Sonciate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

    • Filter the extract and repeat the process. UAE can significantly reduce extraction time and improve efficiency.

4. Concentration:

  • Combine the filtered extracts.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification by Column Chromatography

1. Liquid-Liquid Partitioning:

  • Dissolve the crude extract in a methanol/water mixture (e.g., 9:1 v/v).

  • Perform sequential partitioning with solvents of increasing polarity, for example:

    • n-hexane (to remove remaining non-polar impurities)

    • Dichloromethane or Chloroform (the target compound is expected to be in this fraction)

    • Ethyl acetate

  • Collect and concentrate each fraction separately.

2. Column Chromatography:

  • The fraction containing the highest concentration of the target compound (likely the dichloromethane or chloroform fraction) should be subjected to column chromatography.

  • Stationary Phase: Silica gel (70-230 mesh) is a common choice.

  • Mobile Phase: A gradient elution system is recommended. Start with a non-polar solvent and gradually increase the polarity. A common system is a gradient of n-hexane and ethyl acetate, or chloroform and methanol.

  • Fraction Collection: Collect small fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light (254 nm and 365 nm) and/or by using a staining reagent (e.g., anisaldehyde-sulfuric acid).

  • Pool the fractions containing the pure compound and evaporate the solvent.

3. Final Purification (if necessary):

  • For higher purity, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) may be required.

III. Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Inefficient extraction.- Increase extraction time or temperature (monitor for degradation).- Use a more efficient method like UAE or Microwave-Assisted Extraction (MAE).- Ensure the plant material is finely powdered.
Incorrect solvent choice.- Perform a small-scale solvent screening with solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol).
Target Compound Not in Expected Fraction The polarity of the compound is different than anticipated.- Analyze all fractions from the liquid-liquid partitioning by TLC or HPLC to locate the compound.
Poor Separation in Column Chromatography Inappropriate mobile phase.- Optimize the solvent system for TLC first to achieve good separation before scaling up to column chromatography.
Column overloading.- Use a larger column or a smaller amount of crude extract.
Compound Degradation Exposure to heat, light, or air.- Perform extraction and purification at lower temperatures.- Protect extracts from light by using amber glassware or covering with aluminum foil.- Concentrate extracts under reduced pressure.
Co-elution of Impurities Structurally similar compounds.- Use a different stationary phase for chromatography (e.g., Sephadex LH-20 for size exclusion).- Employ preparative HPLC with a high-resolution column.

IV. Data Presentation

Table 1: Solubility of this compound
SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble
Data sourced from ChemFaces.[1]
Table 2: Example of Extraction Optimization Parameters
ParameterCondition 1Condition 2Condition 3
Solvent Ethyl AcetateAcetoneMethanol
Method MacerationUAESoxhlet
Temperature 25°C45°C60°C
Time 48 hours1 hour8 hours
Yield (Hypothetical) X mg/gY mg/gZ mg/g
This table should be populated with experimental data to determine the optimal conditions.

V. Visualization of Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow plant_material Kadsura longipedunculata (Dried Fruits) grinding Grinding plant_material->grinding defatting Defatting (n-hexane) grinding->defatting extraction Primary Extraction (Ethyl Acetate, UAE) defatting->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure 2',4'-Dihydroxy- 3,7':4,8'-diepoxylign-7-ene hplc->pure_compound

Caption: A generalized workflow for the extraction and purification of this compound.

Proposed Anti-Inflammatory Signaling Pathway

Based on studies of structurally related diepoxylignans, this compound is proposed to exert its anti-inflammatory effects by inhibiting the TLR4/NF-κB signaling pathway.[4]

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_n NF-κB (p65/p50) NFκB->NFκB_n Translocates Compound 2',4'-Dihydroxy-3,7':4,8'- diepoxylign-7-ene Compound->IKK Inhibits Compound->NFκB_n Inhibits Translocation DNA DNA NFκB_n->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Transcription

Caption: Proposed mechanism of anti-inflammatory action via inhibition of the TLR4/NF-κB pathway.

References

"2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" improving yield in chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the chemical synthesis of the neolignan, 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene. The information is designed to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound and related diepoxylignans?

The main hurdles in synthesizing the 3,7-dioxabicyclo[3.3.0]octane skeleton of diepoxylignans are controlling the stereochemistry at multiple chiral centers and achieving high yields in the key oxidative coupling step.[1] Undesired side reactions, such as the formation of oligomers and other linkage types (e.g., β-O-4), are common and can significantly reduce the yield of the target compound.[1] Purification of the final product from a complex mixture of byproducts also presents a significant challenge.

Q2: Which synthetic strategies are most effective for constructing the diepoxy core?

Biomimetic oxidative coupling of phenolic precursors is a common and effective strategy.[1] This approach often utilizes enzymes like laccases or peroxidases to catalyze the dimerization of precursors such as sinapyl alcohol or its derivatives.[2] Chemical methods involving reagents like ferric chloride (FeCl₃) have also been employed for oxidative coupling.[3] Another approach involves a formal [3+2] cycloaddition to form the furofuran core.[3]

Q3: How can I minimize the formation of byproducts during the oxidative coupling reaction?

The choice of starting material and reaction conditions is critical. Using precursors with bulky protecting groups or specific substitution patterns can sterically hinder the formation of undesired linkages.[1] For enzymatic reactions, a one-pot, two-enzyme system can be highly effective. For instance, an oxidase can generate the reactive intermediate (e.g., sinapyl alcohol) in situ, which is then immediately dimerized by a peroxidase. This controlled generation of the intermediate prevents its accumulation and subsequent polymerization.[1][2] Sequential addition of enzymes, where the first enzyme is allowed to convert the substrate before the addition of the second, has been shown to improve yields.[2]

Q4: What are the recommended methods for purifying this compound?

Purification of diepoxylignans from complex reaction mixtures typically involves chromatographic techniques. Silica (B1680970) gel column chromatography is a standard method for initial purification.[1] For higher purity, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is effective for separating closely related lignan (B3055560) isomers and byproducts.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield in Oxidative Coupling Suboptimal Oxidant/Enzyme Concentration: Too little may result in incomplete conversion, while too much can lead to unwanted side reactions.Titrate the concentration of the chemical oxidant or enzyme to find the optimal loading. For enzymatic reactions, ensure the peroxidase concentration is sufficient to handle the rate of intermediate formation by the oxidase.[5]
Inappropriate Reaction pH: The pH of the reaction medium significantly affects enzyme activity and the stability of reactants.Screen a range of pH values to determine the optimum for the specific enzymatic system. For horseradish peroxidase (HRP) catalyzed reactions, a pH of 7.0-7.5 is often effective.[5]
Suboptimal Temperature: Temperature affects reaction rate and enzyme stability. Higher temperatures can increase the reaction rate but may also lead to enzyme denaturation or byproduct formation.[2]Conduct the reaction at a moderate temperature (e.g., 25-35°C) and optimize based on initial results. Temperatures between 15-45°C have been explored for syringaresinol (B1662434) synthesis.[5]
Formation of Polymeric Byproducts: Uncontrolled radical polymerization of the phenolic precursor or intermediate.Employ a sequential addition strategy for enzymatic reactions.[2] For chemical synthesis, consider using a precursor with protective groups to limit polymerization.
Poor Stereoselectivity Lack of Stereocontrol in the Coupling Step: The formation of multiple diastereomers is a common issue in lignan synthesis.Utilize chiral auxiliaries or catalysts to direct the stereochemical outcome. Enantioselective enzymatic coupling can also be highly effective.
Reaction Stalls or is Incomplete Enzyme Inactivation: Peroxidases can be inactivated by high concentrations of hydrogen peroxide, a byproduct in some enzymatic systems.[5]Ensure a balanced reaction where H₂O₂ is consumed as it is produced. Lowering the reaction temperature can also help prevent rapid H₂O₂ accumulation.[5]
Substrate/Product Inhibition: High concentrations of the starting material or the final product may inhibit enzyme activity.Start with a lower initial substrate concentration or use a fed-batch approach where the substrate is added incrementally.[5]
Difficult Purification Complex Mixture of Isomers and Byproducts: The formation of multiple products with similar polarities makes separation challenging.Optimize the reaction to minimize byproduct formation. Employ multi-step purification, starting with silica gel chromatography followed by preparative HPLC for final purification.[1][4]

Data Presentation

Table 1: Effect of Reaction Temperature on Syringaresinol Yield in a One-Pot Enzymatic Synthesis

Temperature (°C)Reaction Time (h)Dihydrosinapyl Alcohol Conversion (%)Syringaresinol Yield (%)
1524~95~40
2524>95~40
353~80~40
3524>95~38
453~90~35
4524>95~35
5524<20<10
Data adapted from a study on the one-pot biocatalytic synthesis of rac-syringaresinol.[2][6] The reaction was carried out with 5 mM dihydrosinapyl alcohol, 10 µM engineered eugenol (B1671780) oxidase (EUGO10X), and 10 µM horseradish peroxidase (HRP) in a potassium phosphate (B84403) buffer (pH 7.5) with 10% DMSO.

Table 2: Optimization of Syringaresinol Yield with Sequential Enzyme Addition

HRP Addition TimeTotal Reaction Time (h)Syringaresinol Yield (%)
At start of reaction (0 h)2440
After 3 hours2468
Data adapted from a study on the one-pot biocatalytic synthesis of rac-syringaresinol.[2][6] The initial 3-hour reaction contained 5 mM dihydrosinapyl alcohol and 10 µM EUGO10X. HRP was then added to a final concentration of 10 µM.

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of (±)-Syringaresinol from Dihydrosinapyl Alcohol

This protocol is based on a biocatalytic cascade reaction and is a good model for the synthesis of related diepoxylignans.[2][7]

Materials:

  • Dihydrosinapyl alcohol

  • Engineered Eugenol Oxidase (EUGO10X)

  • Horseradish Peroxidase (HRP)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile

  • Ethyl acetate (B1210297)

  • Silica gel for column chromatography

  • Dichloromethane and methanol (B129727) for chromatography elution

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a reaction mixture containing 5 mM dihydrosinapyl alcohol and 10 µM EUGO10X in 50 mM potassium phosphate buffer (pH 7.5) with 10% (v/v) DMSO.

  • Incubation (Step 1): Incubate the mixture at 35°C with shaking for 3 hours to facilitate the conversion of dihydrosinapyl alcohol to sinapyl alcohol.

  • Dimerization (Step 2): After 3 hours, add HRP to the reaction mixture to a final concentration of 10 µM.

  • Incubation (Step 2): Continue the incubation at 35°C with shaking. Monitor the reaction progress by taking samples at intervals, quenching with four volumes of acetonitrile, and analyzing by HPLC.[2]

  • Reaction Quenching and Product Extraction: Once the reaction is complete (typically after 24 hours), quench the reaction by adding four volumes of acetonitrile. Remove the solvent by rotary evaporation. Suspend the residue in ethyl acetate and filter to remove precipitated proteins. Evaporate the ethyl acetate to obtain the crude product.[6]

  • Purification: Purify the crude syringaresinol by silica gel column chromatography, eluting with a gradient of dichloromethane/methanol.[6]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Final Product prep Prepare Reaction Mixture: - Dihydrosinapyl Alcohol - EUGO10X Enzyme - Buffer (pH 7.5) - DMSO incubation1 Incubation Step 1 (3h at 35°C) prep->incubation1 Start Reaction add_hrp Add HRP Enzyme incubation1->add_hrp incubation2 Incubation Step 2 (21h at 35°C) add_hrp->incubation2 quench Quench Reaction (Acetonitrile) incubation2->quench Reaction Complete extract Extract Product (Ethyl Acetate) quench->extract purify Purify by Column Chromatography extract->purify product Pure Diepoxylignan purify->product

Caption: Experimental workflow for the one-pot enzymatic synthesis of a diepoxylignan.

signaling_pathway cluster_apoptosis Apoptosis Induction cluster_inflammation Anti-Inflammatory Action lignan 2',4'-Dihydroxy-3,7':4,8'- diepoxylign-7-ene caspase9 Caspase-9 Activation lignan->caspase9 Induces nfkb NF-κB Pathway lignan->nfkb Inhibits caspase37 Caspase-3/7 Activation caspase9->caspase37 Activates apoptosis Apoptosis caspase37->apoptosis Executes inflammation Inflammatory Response nfkb->inflammation Promotes

Caption: Proposed signaling pathways for the biological activity of the diepoxylignan.

References

"2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" minimizing batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability when working with 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability for a natural product like this compound?

A1: The primary sources of variability for natural products can be broadly categorized into three areas:

  • Raw Material: Genetic variations in the plant source, geographical location, harvest time, and post-harvest handling can all significantly impact the concentration and profile of the target compound.[1]

  • Extraction and Purification Process: Minor deviations in extraction solvents, temperature, time, and chromatographic conditions can lead to significant differences in yield and purity.[2]

  • Analytical Characterization: Inconsistencies in analytical methods, instrument calibration, and data processing can result in apparent variability between batches.

Q2: How can I control for variability in my starting plant material?

A2: To control for variability in the starting material, it is recommended to:

  • Source material from a single, reputable supplier who can provide information on the plant's origin and harvesting conditions.

  • Perform a preliminary analysis (e.g., HPLC fingerprinting) on a small sample of each new lot of raw material to assess its quality and content of the target lignan (B3055560) before committing to a large-scale extraction.

  • Establish a standardized procedure for drying, grinding, and storing the plant material to prevent degradation of the target compound.

Q3: What are the critical parameters to monitor during the extraction and purification process?

A3: Key parameters to monitor include:

  • Extraction: Solvent-to-solid ratio, extraction time, temperature, and agitation speed.

  • Purification (Chromatography): Stationary phase (silica gel, C18, etc.) batch and age, mobile phase composition and flow rate, column loading, and fraction collection parameters.

  • Solvent Evaporation: Temperature and pressure of the rotary evaporator to prevent degradation of the compound.

Q4: How important is it to use high-purity solvents?

A4: Using high-purity, HPLC-grade solvents is critical. Impurities in solvents can introduce contaminants that may be difficult to remove in later purification steps and can interfere with analytical measurements.

Troubleshooting Guide

Problem 1: Significant decrease in yield for a new batch.

Possible Cause Troubleshooting Step
Poor quality of raw material Analyze a sample of the new batch of raw material using HPLC to quantify the starting amount of the target compound. Compare this with previous batches.
Inefficient extraction Review the extraction protocol to ensure all parameters (solvent, time, temperature) were followed precisely. Consider performing a small-scale re-extraction of the plant material to see if a significant amount of the compound remains.
Loss during purification Analyze samples from different stages of the purification process (crude extract, column fractions, etc.) to pinpoint where the loss is occurring. Check for issues like improper column packing or incorrect mobile phase composition.

Problem 2: Lower than expected purity in the final product.

Possible Cause Troubleshooting Step
Co-eluting impurities Modify the chromatographic method. This could involve changing the mobile phase gradient, using a different stationary phase, or employing an alternative purification technique like preparative HPLC.
Compound degradation This compound may be sensitive to heat, light, or pH. Ensure that the compound is not exposed to high temperatures during solvent evaporation and is stored under appropriate conditions (e.g., in the dark, at low temperatures).[3]
Contamination from equipment or solvents Ensure all glassware and equipment are thoroughly cleaned. Use fresh, high-purity solvents for the final purification steps.

Problem 3: Inconsistent analytical results (e.g., HPLC, NMR) between batches.

Possible Cause Troubleshooting Step
Instrument variability Calibrate the analytical instruments before each batch analysis. Use an internal standard to normalize the results.
Sample preparation inconsistency Follow a standardized protocol for preparing samples for analysis, including precise weighing and dilution.
Reference standard degradation Store the reference standard for this compound under recommended conditions and periodically check its purity.[3]

Experimental Protocols

Protocol 1: Extraction of this compound
  • Preparation of Plant Material: Air-dry the plant material (e.g., fruits of Kadsura longipedunculata) at room temperature for 7-10 days.[3] Grind the dried material into a fine powder.

  • Extraction:

    • Macerate 1 kg of the powdered plant material with 5 L of 95% ethanol (B145695) at room temperature for 24 hours with constant stirring.

    • Filter the extract and repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Solvent Partitioning:

    • Suspend the crude extract in 1 L of water and sequentially partition with n-hexane (3 x 1 L), ethyl acetate (B1210297) (3 x 1 L), and n-butanol (3 x 1 L).

    • The ethyl acetate fraction is typically enriched with lignans. Concentrate the ethyl acetate fraction to dryness.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica (B1680970) gel (200-300 mesh) using a slurry method with n-hexane.

  • Sample Loading: Dissolve the dried ethyl acetate extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried powder onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc.), followed by a gradient of ethyl acetate and methanol (B129727).

  • Fraction Collection and Analysis: Collect fractions of 20-30 mL and monitor them by thin-layer chromatography (TLC) or HPLC to identify those containing the target compound. Combine the pure fractions and evaporate the solvent.

Protocol 3: Quality Control by HPLC-UV
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Standard Preparation: Prepare a stock solution of the purified this compound reference standard in methanol. Create a calibration curve with at least five concentrations.

  • Sample Preparation: Accurately weigh and dissolve the test batch sample in methanol to a known concentration.

  • Analysis: Inject the sample and the standards. Determine the purity of the batch by comparing the peak area of the target compound to the total peak area and quantify the compound using the calibration curve.

Data Presentation for Batch Comparison

Table 1: Batch-to-Batch Yield and Purity Comparison

Batch IDStarting Material (kg)Crude Extract (g)Purified Compound (mg)Yield (%)Purity by HPLC (%)
LIG-24-0011.055.2152.30.015298.5
LIG-24-0021.052.8145.10.014599.1
LIG-24-0031.045.195.70.009697.9

Table 2: Key Analytical Parameters for Batch Release

Batch IDRetention Time (min)Mass (m/z) [M+H]⁺Key ¹H NMR Signal (ppm)
LIG-24-00115.4355.11256.8-7.2 (aromatic), 4.5-5.0 (protons adjacent to oxygen)
LIG-24-00215.4355.11266.8-7.2 (aromatic), 4.5-5.0 (protons adjacent to oxygen)
LIG-24-00315.5355.11246.8-7.2 (aromatic), 4.5-5.0 (protons adjacent to oxygen)

Visualizations

G cluster_0 Extraction & Purification Workflow raw_material Raw Plant Material extraction Solvent Extraction (e.g., Ethanol) raw_material->extraction partition Solvent Partitioning (e.g., Ethyl Acetate) extraction->partition column_chrom Silica Gel Column Chromatography partition->column_chrom prep_hplc Preparative HPLC (Optional) column_chrom->prep_hplc final_product Pure Compound prep_hplc->final_product

Caption: Workflow for the extraction and purification of this compound.

G start Batch Fails QC (Low Yield/Purity) check_raw Analyze Raw Material (HPLC Fingerprint) start->check_raw check_extraction Review Extraction Logs (Solvent, Time, Temp) start->check_extraction check_purification Review Purification Logs (Mobile Phase, Fractions) start->check_purification check_analytics Verify Analytical Method (Calibration, Standard) start->check_analytics raw_ok Material OK? check_raw->raw_ok extraction_ok Extraction OK? check_extraction->extraction_ok purification_ok Purification OK? check_purification->purification_ok recalibrate Root Cause: Recalibrate Instruments check_analytics->recalibrate raw_ok->check_extraction Yes source_new Root Cause: Source New Material raw_ok->source_new No extraction_ok->check_purification Yes optimize_extraction Root Cause: Optimize Extraction extraction_ok->optimize_extraction No purification_ok->check_analytics Yes optimize_purification Root Cause: Optimize Purification purification_ok->optimize_purification No

Caption: Troubleshooting flowchart for identifying sources of batch-to-batch variability.

G compound 2',4'-Dihydroxy-3,7':4,8'- diepoxylign-7-ene receptor Target Receptor (e.g., GPCR) compound->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation mtor->proliferation Promotes

Caption: Hypothetical signaling pathway showing inhibition of the PI3K/Akt/mTOR pathway.

References

Technical Support Center: Troubleshooting Interference by 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter assay interference caused by the natural product 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene, a lignan (B3055560) isolated from the fruits of Kadsura longipedunculata.[1][2] Due to its polyphenolic nature, this compound may lead to false-positive or false-negative results in high-throughput screening (HTS) campaigns. This guide provides troubleshooting steps, experimental protocols, and frequently asked questions (FAQs) to identify and mitigate these interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my HTS assay?

A1: this compound is a lignan, a class of polyphenolic compounds.[3] Polyphenols are known to interfere with HTS assays through various mechanisms, including redox activity, compound aggregation, and interference with optical detection methods (fluorescence or luminescence).[4][5][6] These interferences can lead to misleading results, making it crucial to perform counter-screens to validate any initial hits.[6][7]

Q2: What are the common mechanisms of assay interference by polyphenolic compounds like this lignan?

A2: The primary interference mechanisms for polyphenolic compounds are:

  • Redox Activity: Phenolic moieties can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) or direct interaction with assay components, which can produce a false signal.[4]

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive hits.[6]

  • Optical Interference: Compounds can absorb or emit light at wavelengths used in fluorescence or luminescence-based assays, causing quenching or a direct increase in the signal.[8]

  • Thiol Reactivity: Electrophilic compounds can react non-specifically with cysteine residues in proteins, leading to enzyme inhibition.

Q3: My compound shows activity in the primary screen. How can I determine if it is a false positive?

A3: To validate a hit, you should perform a series of counter-assays designed to identify common interference mechanisms. A logical workflow is essential to efficiently identify artifacts. True hits should maintain their activity across different assay formats that are less susceptible to the suspected interference.[4]

Troubleshooting Guide

If you suspect that this compound is causing interference in your assay, follow this troubleshooting workflow.

Step 1: Investigate Potential for Compound Aggregation

Many false positives in HTS are due to the formation of compound aggregates.[6] The inclusion of a non-ionic detergent can disrupt these aggregates.

dot graph TD { A[Start: Suspected Aggregation] --> B{Perform assay with and without 0.01% Triton X-100}; B --> C{Is there a significant IC50 shift?}; C -->|Yes| D[Conclusion: High likelihood of aggregation-based interference]; C -->|No| E[Conclusion: Aggregation is unlikely the primary interference mechanism];

} idot Caption: Workflow to diagnose aggregation-based assay interference.

Data Interpretation for Aggregation Assay:

IC50 Fold Change with DetergentLikelihood of AggregationRecommendation
> 10-fold increaseHighDeprioritize or flag as a likely aggregator.
2-10-fold increaseModerateWarrants further investigation with orthogonal assays.
< 2-fold increaseLowAggregation is not the likely cause of interference.
Step 2: Assess for Redox Activity

The phenolic hydroxyl groups in the molecule make it a candidate for redox-based interference. This can be tested by observing the effect of a reducing agent, such as Dithiothreitol (DTT), on the compound's activity.

dot graph TD { A[Start: Suspected Redox Activity] --> B{Run assay with and without 1-5 mM DTT}; B --> C{Is there a significant loss of potency (increased IC50)?}; C -->|Yes| D[Conclusion: High likelihood of thiol reactivity or redox interference]; C -->|No| E[Conclusion: Redox activity is unlikely the primary interference mechanism];

} idot Caption: Decision tree for investigating redox-based assay interference.[4]

Data Interpretation for Redox Activity Assay:

DTT ConcentrationIC50 Fold ChangeLikelihood of Redox Interference
1 mM> 5-fold increaseHigh likelihood of thiol reactivity or redox interference.[4]
1 mM2-5-fold increaseModerate likelihood; further investigation is needed.[4]
1 mM< 2-fold increaseLow likelihood of this interference mechanism.[4]
Step 3: Confirmation with an Orthogonal Assay

The most definitive way to validate a hit is to test it in an orthogonal assay that has a different detection method and is less prone to the suspected interference.

Orthogonal_Assay_Workflow

Experimental Protocols

Protocol 1: Detergent-Based Assay for Compound Aggregation

  • Buffer Preparation: Prepare two sets of your standard assay buffer. One will be the standard buffer, and the other will be supplemented with 0.01% (v/v) Triton X-100.[4]

  • Compound Dilution: Prepare serial dilutions of this compound in both the detergent-free and detergent-containing buffers.

  • Assay Performance: Run your standard assay protocol in parallel using both sets of compound dilutions.

  • Data Analysis: Generate dose-response curves and calculate the IC50 value for the compound under both conditions. A significant rightward shift (increase) in the IC50 in the presence of Triton X-100 suggests that the compound's activity is dependent on aggregation.[4]

Protocol 2: DTT-Based Assay for Redox Activity

  • Buffer Preparation: Prepare your assay buffer with and without a final concentration of 1-5 mM Dithiothreitol (DTT).

  • Compound Incubation: Pre-incubate the compound with the DTT-containing buffer for a short period (e.g., 15-30 minutes) before initiating the assay to allow for any potential reaction.

  • Assay Execution: Initiate the reaction and measure the activity as you would in your standard protocol.

  • Data Analysis: Compare the dose-response curves. A significant loss of potency (increased IC50) in the presence of DTT suggests the compound may be a thiol-reactive electrophile or a redox cycler.[4]

References

Technical Support Center: Overcoming Poor Bioavailability of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of the lignan (B3055560) 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene. Given the compound's poor aqueous solubility, this guide focuses on formulation strategies, experimental design, and analytical troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo bioavailability of this compound?

A1: The primary challenges stem from its inherent physicochemical properties. Lignans (B1203133), in general, exhibit poor bioavailability due to their complex and often bound structure in nature.[1][2] For this compound, the key limiting factors are expected to be:

  • Poor Aqueous Solubility: The compound is soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone, but likely has very low solubility in aqueous gastrointestinal fluids, which is a prerequisite for absorption.[3]

  • First-Pass Metabolism: Like many natural phenolic compounds, it may be subject to extensive metabolism in the gut wall and liver, reducing the amount of active compound reaching systemic circulation.

  • Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the gut lumen.[1]

Q2: What initial steps should I take to assess the bioavailability of my this compound sample?

A2: A pilot pharmacokinetic (PK) study in a relevant animal model (e.g., rats or mice) is the recommended first step. This typically involves administering a simple formulation (e.g., a suspension in 0.5% carboxymethylcellulose) via oral gavage and collecting blood samples at various time points. The resulting plasma concentration-time profile will provide initial data on key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve), which collectively indicate the extent and rate of absorption.

Q3: Are there any food or processing effects I should be aware of for lignans?

A3: Yes, food processing can significantly impact lignan bioaccessibility and bioavailability.[4][5] While specific data for this compound is not available, studies on other lignans show that:

  • Thermal treatments (e.g., roasting, boiling) can sometimes increase the release of lignans from a food matrix.[4][5]

  • Fermentation can convert lignan glycosides or oligomers into more readily absorbable free forms.[4][5]

  • Milling or crushing of plant-based sources increases the surface area and can improve bioavailability.[6] These factors are important to consider if the compound is being investigated as part of a natural extract rather than a purified substance.

Troubleshooting Guides

Issue 1: Very Low or Undetectable Plasma Concentrations of the Compound Post-Oral Administration

Possible Causes & Troubleshooting Steps:

  • Cause A: Poor Solubility & Dissolution in GI Tract

    • Solution: Enhance the solubility and dissolution rate through advanced formulation strategies. The Developability Classification System (DCS) can help guide technology selection for poorly soluble molecules.[7]

      • Particle Size Reduction: Micronization or nanonization increases the surface area for dissolution.[8]

      • Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can improve absorption. Self-emulsifying drug delivery systems (SEDDS) are particularly effective as they form fine emulsions in the gut.[9][10]

      • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can prevent crystallization and enhance solubility.[9][10]

      • Inclusion Complexes: Using cyclodextrins to form inclusion complexes can shield the hydrophobic molecule and improve its apparent solubility.[8][9]

  • Cause B: Insufficient Analytical Method Sensitivity

    • Solution: Optimize your bioanalytical method (e.g., LC-MS/MS).

      • Method Validation: Ensure your method is fully validated for linearity, accuracy, precision, and has a Lower Limit of Quantification (LLOQ) sufficient to detect expected low concentrations.

      • Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering matrix components from the plasma.

  • Cause C: Rapid First-Pass Metabolism

    • Solution: Investigate the metabolic stability of the compound.

      • In Vitro Metabolism Assays: Conduct experiments using liver microsomes or hepatocytes to determine the intrinsic clearance rate.

      • Co-administration with Inhibitors: In preclinical models, co-administering a known inhibitor of relevant metabolic enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) can help confirm if metabolism is the primary barrier. Note: This is an investigative tool and not a therapeutic strategy.

Hypothetical Experimental Workflow for Troubleshooting

Caption: Troubleshooting workflow for low in vivo exposure.

Issue 2: High Variability in Pharmacokinetic Data Between Subjects

Possible Causes & Troubleshooting Steps:

  • Cause A: Formulation Instability or Inhomogeneity

    • Solution: Characterize your formulation thoroughly.

      • Suspensions: Ensure uniform particle size distribution and perform re-suspendability tests to prevent settling and inconsistent dosing.

      • Solutions/SEDDS: Confirm that the compound remains solubilized and does not precipitate upon dilution in aqueous media (simulate GI conditions). Use dynamic light scattering (DLS) to check globule size for emulsions.

  • Cause B: Interaction with Gut Microbiota

    • Solution: The gut microbiota can metabolize lignans, leading to inter-individual differences.

      • Antibiotic Treatment Models: While complex, studies in animal models with depleted gut flora can reveal the contribution of the microbiota to metabolism and variability.

      • In Vitro Fecal Fermentation: Incubating the compound with fecal slurries can identify potential microbial metabolites.

  • Cause C: Food Effects

    • Solution: The presence or absence of food can drastically alter the bioavailability of poorly soluble drugs, especially lipid-based formulations.

      • Fasted vs. Fed PK Studies: Conduct pharmacokinetic studies in both fasted and fed states to quantify the food effect. Lipid-based formulations often show enhanced absorption in the fed state due to the natural release of bile salts.[9]

Experimental Protocols & Data

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients: Determine the solubility of this compound in various oils (e.g., Labrafac™ PG, Maisine® CC), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

  • Constructing Ternary Phase Diagrams: Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsification region.

  • Preparation of the Formulation:

    • Accurately weigh the required amounts of oil, surfactant, and co-solvent into a glass vial.

    • Heat the mixture to 40°C in a water bath and vortex until a homogenous, clear solution is formed.

    • Add the this compound to the vehicle and vortex until completely dissolved.

  • Characterization:

    • Emulsification Efficiency: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation. Visually assess the time to emulsify and the resulting transparency.

    • Globule Size Analysis: Measure the mean globule size and polydispersity index (PDI) of the resulting emulsion using a particle size analyzer. An ideal formulation will form globules <200 nm.

Protocol 2: Rat Pharmacokinetic Study
  • Animals: Use male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.

  • Dosing: Administer the selected formulation (e.g., SEDDS or nanosuspension) via oral gavage at a target dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (~200 µL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C. Harvest the plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Precipitate plasma proteins using acetonitrile (B52724) containing an internal standard.

    • Centrifuge and inject the supernatant into an LC-MS/MS system for quantification.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).

Hypothetical Pharmacokinetic Data Comparison

The following table summarizes hypothetical data from a pilot PK study comparing a simple suspension to two improved formulations.

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension 1025.3 ± 8.12.098.7 ± 35.2100 (Reference)
Micronized Suspension 1078.9 ± 20.51.5355.1 ± 98.4360
SEDDS Formulation 10254.6 ± 65.70.51140.2 ± 210.61155

Data are presented as Mean ± SD (n=6).

Signaling Pathway: General Lignan Absorption and Metabolism

This diagram illustrates the general fate of a lignan after oral administration, highlighting key barriers to bioavailability.

Lignan_Pathway cluster_liver Hepatic First-Pass Metabolism (Phase I/II) Oral Oral Administration of Lignan Formulation Lumen GI Lumen Oral->Lumen Dissolution Enterocyte Enterocyte (Intestinal Cell) Lumen->Enterocyte Passive/Active Absorption Enterocyte->Lumen P-gp Efflux PortalVein Portal Vein Enterocyte->PortalVein To Circulation Liver Liver PortalVein->Liver Systemic Systemic Circulation Liver->Systemic Metabolites + Parent Drug Excretion Excretion Liver->Excretion Biliary Excretion (Metabolites) Systemic->Excretion Renal Excretion

Caption: General pathway of lignan absorption and first-pass metabolism.

References

Technical Support Center: Crystallization of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality crystals of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene suitable for X-ray crystallography.

Troubleshooting Crystallization

Crystallization is a critical and often challenging step in determining the three-dimensional structure of a molecule. Below are common issues encountered during the crystallization of this compound and steps to resolve them.

Problem 1: The compound fails to crystallize and remains in a clear solution.

  • Possible Cause: The solution is not supersaturated. This could be due to using too much solvent or the compound having high solubility in the chosen solvent system.[1][2]

  • Troubleshooting Steps:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[1][3]

    • Slow Evaporation: Loosen the cap of the vial slightly to allow for slow evaporation of the solvent, thereby increasing the concentration.

    • Reduce Temperature: If the solution is at room temperature, try moving it to a colder environment (e.g., 4°C or -20°C) to decrease solubility.[1]

    • Add an Anti-Solvent: If the compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid. This will reduce the overall solubility.

    • Seed Crystals: If you have previously obtained crystals, add a tiny seed crystal to the solution to initiate crystal growth.[1]

    • Concentrate the Solution: If other methods fail, you can gently heat the solution to evaporate some of the solvent and then allow it to cool slowly.[3]

Problem 2: An amorphous solid or precipitate forms instead of crystals.

  • Possible Cause: The solution is too supersaturated, causing the compound to crash out of solution too quickly.[3] This can also be due to the presence of impurities.

  • Troubleshooting Steps:

    • Re-dissolve and Cool Slowly: Gently heat the solution to re-dissolve the precipitate. Then, ensure the solution cools down as slowly as possible. You can insulate the container to slow the cooling rate.[3]

    • Use Less Anti-Solvent: If using an anti-solvent, add it more slowly and in a smaller quantity.

    • Increase Solvent Volume: Add a small amount of the primary solvent to the heated solution to slightly decrease the saturation level before cooling.[3]

    • Purify the Sample: Impurities can inhibit crystal growth. Consider re-purifying your compound using techniques like column chromatography.

Problem 3: The compound "oils out" instead of crystallizing.

  • Possible Cause: The compound is melting in the solvent at the crystallization temperature, often due to high impurity levels which can depress the melting point.[3] It can also occur if the solution is too concentrated.

  • Troubleshooting Steps:

    • Add More Solvent: Re-heat the solution and add more of the primary solvent to decrease the concentration.[3]

    • Lower the Crystallization Temperature: Try setting up the crystallization at a lower temperature.

    • Change the Solvent System: Experiment with different solvents or solvent mixtures.

    • Charcoal Treatment: If you suspect colored impurities, you can perform a hot filtration with activated charcoal to remove them, as they can sometimes contribute to oiling out.[3]

Problem 4: The resulting crystals are too small or of poor quality (e.g., needles, plates).

  • Possible Cause: Rapid crystal growth often leads to smaller or less well-ordered crystals.

  • Troubleshooting Steps:

    • Slow Down Crystal Growth:

      • Decrease the rate of solvent evaporation by tightening the cap.

      • Reduce the temperature gradient by allowing the solution to cool more slowly.

      • Use a slightly lower concentration of the compound.

    • Solvent System Optimization: Experiment with different solvent systems. The choice of solvent can significantly influence crystal morphology.

    • Vapor Diffusion: This technique (hanging or sitting drop) allows for very slow changes in concentration and can often yield higher quality crystals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for crystallizing this compound?

A1: Based on its known solubility, good starting solvents include Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4] It is advisable to start with solvents in which the compound has moderate solubility.

Q2: How do I choose a suitable solvent system?

A2: A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated. For a two-solvent system, choose a "good" solvent that readily dissolves the compound and a miscible "poor" or "anti-solvent" in which the compound is insoluble.

Q3: What are the most common crystallization techniques to try?

A3: The most common and effective techniques for small molecules are:

  • Slow Evaporation: Simple and effective if the compound is stable.

  • Slow Cooling: Involves dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly.

  • Vapor Diffusion: Can be performed as a hanging drop or sitting drop experiment and is excellent for producing high-quality crystals from small amounts of material.

  • Solvent Layering: A layer of the "good" solvent containing the compound is carefully overlaid with the "poor" solvent. Crystals form at the interface.

Q4: How can I purify my sample of this compound if I suspect impurities are hindering crystallization?

A4: Standard chromatographic techniques such as column chromatography over silica (B1680970) gel or preparative High-Performance Liquid Chromatography (HPLC) are effective methods for purifying natural products like lignans.

Experimental Protocols

1. Slow Evaporation Protocol

  • Dissolve the compound in a suitable solvent (e.g., ethyl acetate) to a concentration just below saturation at room temperature in a small vial or test tube.

  • Cover the opening of the container with a cap or parafilm.

  • Pierce the covering with a needle to create a small hole, allowing for slow evaporation of the solvent.

  • Place the container in an undisturbed location, free from vibrations and temperature fluctuations.

  • Monitor for crystal growth over several days to weeks.

2. Slow Cooling Protocol

  • In a small Erlenmeyer flask, add the compound and a minimal amount of a suitable solvent.

  • Gently heat the mixture while stirring until the compound fully dissolves.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • To further promote crystallization, the flask can then be moved to a refrigerator (4°C).

  • Collect the crystals by filtration.

3. Vapor Diffusion (Hanging Drop) Protocol

  • Prepare a reservoir solution in the well of a crystallization plate. This solution should contain a precipitating agent.

  • On a siliconized glass coverslip, mix a small volume (1-2 µL) of the concentrated compound solution with an equal volume of the reservoir solution.

  • Invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.

  • Water vapor will slowly diffuse from the drop to the reservoir, increasing the concentration of the compound and precipitant in the drop, leading to crystallization.

Data Presentation

Table 1: Recommended Solvents for Crystallization Trials

Solvent ClassExamplesRole in Crystallization
HalogenatedDichloromethane, ChloroformPrimary solvents; the compound is known to be soluble in these.[4]
EstersEthyl AcetateA good starting point for slow evaporation or as the "good" solvent in a binary system.[4]
KetonesAcetoneCan be used as a primary solvent.[4]
Aprotic PolarDimethyl sulfoxide (B87167) (DMSO)Due to its high boiling point, it is more suitable as a solvent for initial dissolution rather than for crystallization by evaporation.[4]
AlkanesHexane, HeptaneLikely to be anti-solvents. Useful for solvent layering or vapor diffusion techniques.
AlcoholsMethanol, EthanolCan be tested as primary solvents or as part of a binary system.

Visualizations

TroubleshootingWorkflow start Start: Crystallization Attempt problem Problem Encountered start->problem no_crystals No Crystals Form (Clear Solution) problem->no_crystals Issue precipitate Amorphous Precipitate problem->precipitate Issue oiling_out Compound Oils Out problem->oiling_out Issue poor_quality Poor Quality Crystals problem->poor_quality Issue solution1 Induce Nucleation: - Scratch Flask - Add Seed Crystal no_crystals->solution1 Solution solution2 Increase Concentration: - Slow Evaporation - Add Anti-Solvent - Cool Solution no_crystals->solution2 Solution solution3 Slow Down Precipitation: - Re-dissolve and Cool Slowly - Use Less Anti-Solvent - Add More Solvent precipitate->solution3 Solution purify Purify Sample precipitate->purify If persists solution4 Address Oiling Out: - Add More Solvent - Lower Temperature - Change Solvent System oiling_out->solution4 Solution oiling_out->purify If persists solution5 Improve Crystal Quality: - Slow Down Growth Rate - Optimize Solvent System - Use Vapor Diffusion poor_quality->solution5 Solution success High-Quality Crystals solution1->success solution2->success solution3->success solution4->success solution5->success purify->start Re-attempt

Caption: Troubleshooting workflow for crystallization.

ExperimentalWorkflows cluster_slow_evaporation Slow Evaporation cluster_slow_cooling Slow Cooling cluster_vapor_diffusion Vapor Diffusion (Hanging Drop) se1 1. Dissolve Compound in Solvent se2 2. Cover with Punctured Lid se1->se2 se3 3. Store in an Undisturbed Location se2->se3 se4 4. Monitor for Crystal Growth se3->se4 sc1 1. Dissolve in Minimal Hot Solvent sc2 2. Cover and Cool to Room Temperature sc1->sc2 sc3 3. Transfer to Colder Environment sc2->sc3 sc4 4. Collect Crystals sc3->sc4 vd1 1. Prepare Reservoir Solution vd2 2. Mix Compound and Reservoir on Coverslip vd1->vd2 vd3 3. Invert and Seal over Reservoir vd2->vd3 vd4 4. Monitor for Crystal Growth vd3->vd4

Caption: Common crystallization experimental workflows.

References

"2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" long-term storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, handling, and troubleshooting for experiments involving "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene".

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed vial in a cool, dry place. Specific supplier recommendations suggest that the product can be stored for up to 24 months at 2-8°C.[1]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions can be stored at or below -20°C.[2] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. While some suppliers suggest these solutions are usable for up to two weeks, others indicate they can be stable for several months when stored at -20°C.[1][2]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][3] For cell-based assays, DMSO is a common solvent for preparing stock solutions.

Q4: What are the general safety precautions for handling this compound?

Troubleshooting Guides

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Compound Precipitation in Aqueous Solutions
  • Question: I observed precipitation after diluting my DMSO stock solution of this compound into my aqueous experimental medium. What should I do?

  • Answer:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 0.5%, to maintain solubility.

    • Gentle Warming and Sonication: For obtaining a higher solubility, you can gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[2]

    • Use of a Surfactant: In some cases, a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) can help to maintain the compound in solution. However, you must first verify that the surfactant does not interfere with your experimental system.

Issue 2: Inconsistent Experimental Results
  • Question: My experimental results with this compound are not reproducible. What could be the cause?

  • Answer:

    • Compound Degradation: Lignans, being phenolic compounds, can be susceptible to oxidation.[6] Ensure that your stock solutions are fresh or have been stored properly at -20°C in tightly sealed vials, protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • Adsorption to Plastics: Phenolic compounds can sometimes adsorb to the surface of plastic labware. Consider using low-adhesion microplates or glassware where appropriate.

    • Inaccurate Pipetting of Stock Solutions: Due to the viscous nature of DMSO, ensure accurate pipetting of your stock solution. Use positive displacement pipettes or reverse pipetting techniques for better accuracy.

Issue 3: Unexpected Peaks in HPLC Analysis
  • Question: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the source of these peaks?

  • Answer:

    • Degradation Products: The appearance of new peaks could indicate degradation of the compound. Phenolic compounds can degrade over time, especially if not stored correctly.[7] Degradation can be accelerated by exposure to light, high temperatures, or oxidative conditions.

    • Contamination: Ensure that your solvents and sample handling materials are clean. Contaminants from solvents or extraction materials can appear as extra peaks.

    • Column Issues: Contaminants from previous samples may build up on the column. A proper column wash protocol should be implemented between runs. A guard column can also help protect your analytical column.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationReference(s)
Solid2-8°CUp to 24 months[1]
Stock Solution≤ -20°CUp to several months[2]
Stock Solution-20°CUp to 2 weeks[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening to avoid condensation of moisture.[1]

  • Weighing: Accurately weigh the desired amount of the compound (Molecular Weight: 298.33 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.983 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[2]

  • Storage: Store the stock solution in single-use aliquots in tightly sealed vials at -20°C.

Protocol 2: Assessment of Compound Stability by HPLC
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

  • Initial Analysis (Time Zero): Inject the freshly prepared solution into an HPLC system equipped with a C18 reversed-phase column and a UV detector set to an appropriate wavelength (e.g., 280 nm, a common wavelength for lignans).[7]

  • Storage of Samples: Store aliquots of the same solution under different conditions to be tested (e.g., at room temperature, 4°C, -20°C, protected from light, exposed to light).

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 1 week, 1 month), inject the stored samples into the HPLC system under the same conditions as the initial analysis.

  • Data Analysis: Compare the peak area of the main compound and the presence of any new peaks in the chromatograms from the different time points and storage conditions. A decrease in the main peak area or the appearance of new peaks indicates degradation.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Inconsistent Experimental Results start Inconsistent Experimental Results check_compound Assess Compound Integrity start->check_compound check_protocol Review Experimental Protocol start->check_protocol stability_issue Potential Stability Issue check_compound->stability_issue handling_issue Potential Handling Issue check_protocol->handling_issue stability_issue->handling_issue No prepare_fresh Prepare Fresh Stock Solution stability_issue->prepare_fresh Yes adsorption_issue Potential Adsorption to Labware handling_issue->adsorption_issue No pipetting Verify Pipetting Accuracy (Reverse Pipetting for DMSO) handling_issue->pipetting Yes use_glassware Use Glassware or Low-Adhesion Plastics adsorption_issue->use_glassware Yes re_run Re-run Experiment adsorption_issue->re_run No aliquot_store Aliquot and Store Properly (-20°C, protected from light) prepare_fresh->aliquot_store aliquot_store->re_run pipetting->re_run use_glassware->re_run

Caption: Troubleshooting workflow for inconsistent experimental results.

Stock_Solution_Preparation Stock Solution Preparation and Storage start Start equilibrate Equilibrate Solid to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution check_dissolution->dissolve No aliquot Aliquot into Single-Use Vials check_dissolution->aliquot Yes store Store at -20°C (Protected from Light) aliquot->store end Ready for Use store->end

Caption: Protocol for preparing and storing stock solutions.

References

Validation & Comparative

A Comparative Analysis of Cytotoxic Activity: 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene and Podophyllotoxin

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the cytotoxic activity of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene and the well-established anti-cancer agent, podophyllotoxin (B1678966), is currently hampered by a lack of available scientific data for the former compound. Extensive searches of scholarly databases and scientific literature did not yield specific quantitative data, such as IC50 values, for this compound. This lignan, reportedly sourced from the fruits of Kadsura longipedunculata, remains largely uncharacterized in terms of its cytotoxic potential against cancer cell lines.

In contrast, podophyllotoxin, a naturally occurring aryltetralin lignan, has been the subject of extensive research, leading to the development of clinically significant semi-synthetic derivatives like etoposide (B1684455) and teniposide. This guide, therefore, provides a comprehensive overview of the cytotoxic activity of podophyllotoxin, supported by experimental data, to serve as a valuable resource for researchers and drug development professionals.

Podophyllotoxin: A Potent Cytotoxic Agent

Podophyllotoxin exerts its cytotoxic effects primarily by inhibiting microtubule polymerization, a critical process for cell division. This disruption of the cellular cytoskeleton leads to mitotic arrest and subsequent apoptosis (cell death).

Quantitative Cytotoxic Activity

The cytotoxic efficacy of podophyllotoxin has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell line.

Cell LineCancer TypeIC50 (µM)Reference
SMMC-7721 Human Hepatocellular Carcinoma32.3 ± 1.13[1]
MCF-7 Human Breast AdenocarcinomaNot explicitly stated, but significant inhibition observed
HeLa Human Cervical AdenocarcinomaNot explicitly stated, but cytotoxic effects observed[1]
SPC-A-1 Human Lung AdenocarcinomaNot explicitly stated, but cytotoxic effects observed[1]
95-D Human Lung Cancer (High Metastatic)Not explicitly stated, but cytotoxic effects observed[1]
GBC-SD Human Gallbladder CarcinomaNot explicitly stated, but cytotoxic effects observed[1]

Mechanism of Action: Podophyllotoxin's Impact on Cellular Processes

Podophyllotoxin's primary mechanism of action is the inhibition of tubulin polymerization. By binding to tubulin, the protein subunit of microtubules, it prevents the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division. This leads to an arrest of the cell cycle in the G2/M phase.

Podophyllotoxin_Mechanism cluster_cell Cancer Cell Podophyllotoxin Podophyllotoxin Tubulin Tubulin Podophyllotoxin->Tubulin Binds to Microtubules Microtubule Assembly Tubulin->Microtubules Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Mechanism of action of Podophyllotoxin.

Experimental Protocols

The following are generalized protocols for assessing the cytotoxic activity of compounds like podophyllotoxin. Specific details may vary between studies.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a common method to assess cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow arrow arrow Seed_Cells Seed cells in a 96-well plate Add_Compound Add varying concentrations of the test compound Seed_Cells->Add_Compound Incubate Incubate for a specified period (e.g., 48 hours) Add_Compound->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate to allow for formazan (B1609692) crystal formation Add_MTT->Incubate_MTT Add_Solubilizer Add a solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) Add_Solubilizer->Measure_Absorbance

Caption: A typical workflow for an MTT cell viability assay.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., podophyllotoxin) and a vehicle control.

  • Incubation: The plate is incubated for a specific duration (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Formation: The plate is incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol Details:

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI).

  • Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of a compound that interferes with mitosis, such as podophyllotoxin.

Conclusion

While a direct comparison of the cytotoxic activity between this compound and podophyllotoxin is not currently possible due to the absence of data for the former, podophyllotoxin stands as a well-documented cytotoxic agent with a clear mechanism of action. Its ability to disrupt microtubule dynamics makes it a potent inhibitor of cell proliferation and a valuable lead compound in cancer chemotherapy. Further research is warranted to isolate and characterize the bioactivity of this compound to determine its potential as a cytotoxic agent.

References

A Comparative Analysis of Kadsura Lignans: Focus on 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth look at the therapeutic potential of lignans (B1203133) from the Kadsura genus, this guide provides a comparative analysis of their biological activities. While specific experimental data for 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is not currently available in published literature, this report summarizes the known anti-inflammatory and cytotoxic properties of other structurally related Kadsura lignans to offer a valuable benchmark for researchers, scientists, and drug development professionals.

Lignans, a diverse class of polyphenolic compounds derived from the shikimate pathway, are abundant in plants of the Kadsura genus, which has a long history in traditional medicine for treating inflammatory and other disorders. These compounds are broadly classified into five main types: dibenzocyclooctadienes, spirobenzofuranoid dibenzocyclooctadienes, aryltetralins, diarylbutanes, and tetrahydrofurans. Extensive research has demonstrated their potential as anti-inflammatory, anti-cancer, and antiviral agents.

This guide focuses on the comparative analysis of various Kadsura lignans, with a particular interest in this compound, a neolignan isolated from the fruits of Kadsura longipedunculata. While direct biological activity data for this specific compound is pending, the following sections provide a comprehensive comparison of the activities of other prominent lignans from the same genus, supported by experimental data and detailed protocols.

Comparative Anti-inflammatory Activity of Kadsura Lignans

Inflammation is a key factor in a multitude of diseases. Lignans from Kadsura species have shown significant promise in modulating inflammatory pathways, primarily through the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

LignanSource OrganismAssayIC50 (µM)
Kadsuindutain AKadsura indutaNO Inhibition (RAW 264.7)15.2
Kadsuindutain BKadsura indutaNO Inhibition (RAW 264.7)10.7
Kadsuindutain CKadsura indutaNO Inhibition (RAW 264.7)20.1
Kadsuindutain DKadsura indutaNO Inhibition (RAW 264.7)34.0
Kadsuindutain EKadsura indutaNO Inhibition (RAW 264.7)25.4
Schizanrin FKadsura indutaNO Inhibition (RAW 264.7)12.5
Schizanrin OKadsura indutaNO Inhibition (RAW 264.7)18.9
Schisantherin JKadsura indutaNO Inhibition (RAW 264.7)28.6
Kadsuralignan HKadsura coccineaNO Inhibition (RAW 264.7)19.6
L-NMMA (Positive Control)-NO Inhibition (RAW 264.7)31.2
Compound 1 (New dibenzocyclooctadiene)Kadsura heteroclitaTNF-α Inhibition (RAW 264.7)9.41 ± 0.21
Compound 3 (Known dibenzocyclooctadiene)Kadsura heteroclitaTNF-α Inhibition (RAW 264.7)14.54 ± 0.32
Compound 5 (Known dibenzocyclooctadiene)Kadsura heteroclitaTNF-α Inhibition (RAW 264.7)6.16 ± 0.14
Compound 6 (Known dibenzocyclooctadiene)Kadsura heteroclitaTNF-α Inhibition (RAW 264.7)11.23 ± 0.25

Comparative Cytotoxic Activity of Kadsura Lignans

Several lignans from the Kadsura genus have demonstrated potent cytotoxic effects against a range of human cancer cell lines, highlighting their potential as novel anticancer agents. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of their efficacy.

LignanSource OrganismCancer Cell LineIC50 (µg/mL)
Kadusurain AKadsura coccineaA549 (Lung)1.05
HCT116 (Colon)2.34
HL-60 (Leukemia)12.56
HepG2 (Liver)3.12
Heilaohulignan CKadsura coccineaHepG2 (Liver)9.92 µM

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test lignans for 2 hours.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce NO production and incubated for a further 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Human cancer cell lines (e.g., A549, HCT116, HL-60, HepG2) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test lignans and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Anti-inflammatory Activity Workflow Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with Lignans Pre-treat with Lignans Seed RAW 264.7 cells->Pre-treat with Lignans Stimulate with LPS Stimulate with LPS Pre-treat with Lignans->Stimulate with LPS Incubate for 24h Incubate for 24h Stimulate with LPS->Incubate for 24h Measure NO production (Griess Assay) Measure NO production (Griess Assay) Incubate for 24h->Measure NO production (Griess Assay)

Caption: Workflow for assessing the anti-inflammatory activity of Kadsura lignans.

G cluster_1 Cytotoxicity Assay Workflow (MTT) Seed Cancer Cells Seed Cancer Cells Treat with Lignans Treat with Lignans Seed Cancer Cells->Treat with Lignans Incubate for 48-72h Incubate for 48-72h Treat with Lignans->Incubate for 48-72h Add MTT Reagent Add MTT Reagent Incubate for 48-72h->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Experimental workflow for determining the cytotoxicity of Kadsura lignans.

G cluster_2 LPS-induced Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS NFkB->iNOS NO NO iNOS->NO Kadsura_Lignans Kadsura Lignans Kadsura_Lignans->NFkB Inhibition

Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory target of Kadsura lignans.

Validating the In Vivo Anti-inflammatory Effects of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Lignans (B1203133), a diverse group of polyphenolic compounds found in plants, are gaining attention for their wide range of biological activities, including potent antioxidant and anti-inflammatory properties.[1][2][3][4] This guide provides a comparative framework for evaluating the in vivo anti-inflammatory effects of a specific compound, 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene, against other established anti-inflammatory agents. The methodologies and data presented are based on common in vivo models and the known mechanisms of action of related lignan (B3055560) derivatives.

Comparative Efficacy of Anti-inflammatory Agents

The following table summarizes the in vivo anti-inflammatory activity of various compounds in the carrageenan-induced paw edema model, a standard and widely used assay for acute inflammation.[5][6] This provides a benchmark for assessing the potential efficacy of novel compounds like this compound.

CompoundClassDosageTime Point (hours)Inhibition of Edema (%)Reference
Indomethacin (B1671933) NSAID (Positive Control)10 mg/kg3~50-70%[7]
Diclofenac NSAID (Positive Control)10 mg/kg668.27%[8]
Hydrocortisone CorticosteroidVaries3-5Significant Inhibition[7]
Lignan Derivatives (from Krameria lappacea) Lignan0.31-0.60 µmol/cm² (topical)3Comparable to Indomethacin[7]
Propolis Extract (containing lignans) Natural Product144 mg/kgNot specified65.83% (effectiveness vs. control)[9]
(E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol Phenolic CompoundNot specified346.64%[10]

Experimental Protocols for In Vivo Anti-inflammatory Assessment

A standardized and well-documented protocol is crucial for obtaining reproducible and comparable data. Below are detailed methodologies for common in vivo inflammation models.

Carrageenan-Induced Paw Edema Model

This is a widely used model to assess acute inflammation.

Experimental Workflow:

G cluster_0 Acclimatization cluster_1 Grouping & Dosing cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis acclimatize Animal Acclimatization (e.g., 1 week) grouping Animal Grouping (n=6-8 per group) acclimatize->grouping dosing Compound Administration (p.o. or i.p.) grouping->dosing induction Carrageenan Injection (subplantar region) dosing->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement analysis Data Analysis (% Inhibition Calculation) measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Methodology:

  • Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g) are commonly used.[5]

  • Grouping: Animals are divided into several groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin or diclofenac), and test groups receiving different doses of this compound.[11]

  • Compound Administration: The test compound or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes prior to the induction of inflammation.[11]

  • Induction of Edema: 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw.[5][11]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[5][11]

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[5]

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to evaluate the effects of a compound on systemic inflammation and cytokine production.

Methodology:

  • Animals: Mice are commonly used for this model.

  • Compound Administration: The test compound or vehicle is administered (e.g., p.o. or i.p.) 1-2 hours before the LPS challenge.[5]

  • Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., 1-5 mg/kg).[5]

  • Sample Collection: Blood is collected at various time points (e.g., 2, 6, and 24 hours) after LPS injection. Tissues such as the liver and lungs can also be harvested.[5]

  • Cytokine Analysis: Serum or plasma levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using ELISA or multiplex bead-based assays.[5]

Key Signaling Pathways in Inflammation

Lignans often exert their anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory genes.[2][3][4] Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[11] In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[11] Many lignans have been shown to inhibit NF-κB activation.[4][7]

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Transcription Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Lignan 2',4'-Dihydroxy-3,7':4,8'- diepoxylign-7-ene Lignan->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by lignans.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway in the regulation of inflammation. It involves a series of protein kinases that, once activated, can lead to the expression of inflammatory mediators. Some lignans have been found to suppress MAPK pathways.[3]

G Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK Lignan 2',4'-Dihydroxy-3,7':4,8'- diepoxylign-7-ene Lignan->MAPKKK Inhibition MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse

Caption: Modulation of the MAPK signaling pathway.

References

Cross-Validation of Analytical Methods for 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of the neolignan, 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene. Given the limited specific cross-validation data for this compound, this guide extrapolates from established and validated methods for structurally similar lignans (B1203133) and neolignans. The objective is to offer a robust framework for selecting the most appropriate analytical technique based on experimental needs, from routine quality control to in-depth structural elucidation.

Data Presentation: Comparative Analytical Performance

The selection of an analytical method is a critical decision based on a variety of factors including sensitivity, precision, and the nature of the sample matrix. Below is a summary of typical validation parameters for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) methods, derived from studies on analogous lignan (B3055560) compounds.

Table 1: Comparison of HPLC and GC-MS Validation Parameters for Lignan Quantification

ParameterHPLC-UV[1][2]GC-MS[3][4]
Linearity (r²) > 0.999> 0.99
Limit of Detection (LOD) 1.24 - 9.00 ng< 0.01 - 0.05 ng/L
Limit of Quantitation (LOQ) 3.71 - 31.71 ng0.01 - 0.05 ng/L
Accuracy (Recovery %) 96.68% - 104.55%> 70%
Precision (RSD %) < 3%< 15%

Table 2: Attributes of HPLC, GC-MS, and qNMR for Lignan Analysis

FeatureHPLCGC-MSqNMR
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioQuantitative analysis based on nuclear spin properties in a magnetic field
Sample Volatility Not requiredRequired (derivatization often necessary)Not required
Selectivity Moderate to HighVery HighHigh
Sensitivity GoodExcellentModerate
Quantification Relative (with standards)Relative (with standards)Absolute or Relative
Structural Information Minimal (UV spectra)High (Mass fragmentation)Excellent (Detailed molecular structure)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. The following sections outline representative experimental protocols for the analysis of this compound.

Extraction of this compound from Plant Material

The efficient extraction of the target compound from a plant matrix is a critical initial step.

  • Sample Preparation: The plant material (e.g., fruits of Kadsura longipedunculata) should be dried and finely powdered. For oil-rich samples, a preliminary defatting step with n-hexane is recommended.

  • Solvent Extraction: Macerate the powdered material with 80% aqueous methanol (B129727) at a solid-to-liquid ratio of 1:15 (w/v).[5] Employing sonication for 60 minutes can enhance extraction efficiency.[6]

  • Purification: The crude extract can be further purified by liquid-liquid partitioning. After removing the methanol under reduced pressure, the aqueous residue is partitioned sequentially with ethyl acetate (B1210297). The ethyl acetate fraction, which will contain the moderately polar neolignan, is then evaporated to dryness.[7]

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a robust technique for the quantification of lignans.[7]

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[2]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B52724) (B).[8]

  • Gradient Program: A typical gradient might start at 20% B, increasing to 80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at 280 nm.[1]

  • Sample Preparation: Dissolve the dried extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

  • Quantification: Generate a calibration curve using an isolated and purified standard of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high sensitivity and structural information but requires the analyte to be volatile.[7]

  • Derivatization: Due to the presence of hydroxyl groups, derivatization is necessary to increase volatility. A common method is silylation. Dry the extract under a stream of nitrogen and react with a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.[7]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

  • Oven Temperature Program: Start at 150°C, ramp at 15°C/min to 320°C, and hold for 5 minutes.[3]

  • Injection: Splitless injection at 280°C.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-600.

  • Identification and Quantification: Identification is based on the retention time and mass spectrum compared to a derivatized standard. Quantification is achieved using a calibration curve of the derivatized standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method

qNMR is a powerful tool for the quantification of compounds without the need for an identical standard for calibration, by using an internal standard.[9]

  • Sample Preparation: Accurately weigh about 30 mg of the purified extract and dissolve it in a deuterated solvent (e.g., DMSO-d₆).[10] Add a known amount of a certified internal standard (e.g., dimethyl sulfone).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H-NMR Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the protons of interest) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or more).

  • Quantification: The concentration of this compound is determined by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known signal from the internal standard.

Mandatory Visualization

Cross_Validation_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation cluster_conclusion Outcome start Plant Material extraction Extraction start->extraction purification Purification extraction->purification hplc HPLC-UV Analysis purification->hplc Quantification & Purity gcms GC-MS Analysis purification->gcms Quantification & Identification qnmr qNMR Analysis purification->qnmr Quantification & Structural Confirmation linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD & LOQ hplc->lod_loq gcms->linearity gcms->accuracy gcms->precision gcms->lod_loq comparison Compare Results qnmr->comparison Reference Method linearity->comparison accuracy->comparison precision->comparison lod_loq->comparison conclusion Select Optimal Method comparison->conclusion

Caption: Workflow for the cross-validation of analytical methods.

Analytical_Technique_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_qnmr qNMR compound This compound hplc_quant Quantitative Analysis compound->hplc_quant gcms_quant Quantitative & Qualitative Analysis compound->gcms_quant qnmr_quant Absolute & Structural Analysis compound->qnmr_quant hplc_pros Pros: - Robust - No derivatization needed hplc_quant->hplc_pros hplc_cons Cons: - Lower sensitivity - Limited structural info hplc_quant->hplc_cons gcms_pros Pros: - High sensitivity - High selectivity - Structural info (MS) gcms_quant->gcms_pros gcms_cons Cons: - Requires derivatization - Analyte must be volatile gcms_quant->gcms_cons qnmr_pros Pros: - Absolute quantification - Detailed structural info - Non-destructive qnmr_quant->qnmr_pros qnmr_cons Cons: - Lower sensitivity - Requires high purity sample qnmr_quant->qnmr_cons

Caption: Comparison of analytical techniques for lignan analysis.

References

A Comparative Analysis of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene and Other Diepoxylignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the diepoxylignan 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene and other related diepoxylignans isolated from plants of the Kadsura genus. The information is compiled from various studies to aid in research and drug development efforts.

Introduction to Diepoxylignans

Diepoxylignans are a class of lignans (B1203133) characterized by a diepoxy bridge, which contributes to their unique stereochemistry and biological activity. These compounds are predominantly found in plants of the Schisandraceae family, particularly the genus Kadsura. Research has highlighted their potential as cytotoxic, anti-inflammatory, and antioxidant agents. This compound is a specific diepoxylignan isolated from the fruits of Kadsura longipedunculata. This guide aims to contextualize its potential by comparing its reported activities with those of other diepoxylignans from the same genus.

Comparative Biological Activity

While direct comparative studies of this compound against other diepoxylignans under identical experimental conditions are limited, this section collates available data from various sources to provide a comparative perspective on their cytotoxic and anti-inflammatory properties.

Note on Data Interpretation: The following tables summarize IC50 values from different studies. It is crucial to consider that variations in experimental protocols, cell lines, and reagents can influence the results. Therefore, this data should be interpreted as indicative of potential activity rather than a direct, absolute comparison.

Cytotoxic Activity of Diepoxylignans against Human Cancer Cell Lines
CompoundCell LineIC50 (µM)Source
Kadsuindutalignan ARAW264.7>100[1][2]
Kadsuindutalignan BRAW264.7>100[1][2]
Kadsuindutalignan CRAW264.7>100[1][2]
Kadsuindutalignan DRAW264.7>100[1][2]
Kadsuindutalignan ERAW264.7>100[1][2]

Higher IC50 values indicate lower cytotoxic activity.

Anti-inflammatory Activity of Diepoxylignans

The anti-inflammatory potential of diepoxylignans is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineAssayIC50 (µM)Source
Kadsuindutalignan ARAW264.7NO Inhibition10.7[1][2]
Kadsuindutalignan BRAW264.7NO Inhibition15.2[1][2]
Kadsuindutalignan CRAW264.7NO Inhibition20.4[1][2]
Kadsuindutalignan DRAW264.7NO Inhibition25.1[1][2]
Kadsuindutalignan ERAW264.7NO Inhibition34.0[1][2]
Schizanrin FRAW264.7NO Inhibition18.5[1][2]
Schizanrin ORAW264.7NO Inhibition28.6[1][2]
Schisantherin JRAW264.7NO Inhibition22.3[1][2]
L-NMMA (Positive Control)RAW264.7NO Inhibition31.2[1][2]

Lower IC50 values indicate higher anti-inflammatory activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified signaling pathway involved in inflammation and a typical workflow for assessing the cytotoxic and anti-inflammatory activity of natural compounds.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates iNOS iNOS NFkB->iNOS Induces NO Nitric Oxide iNOS->NO Produces Diepoxylignan Diepoxylignan Diepoxylignan->NFkB Inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of diepoxylignans.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_anti_inflammatory Anti-inflammatory Assessment c1 Cell Seeding c2 Compound Treatment c1->c2 c3 MTT Assay c2->c3 c4 IC50 Calculation c3->c4 a1 Macrophage Seeding a2 Compound + LPS Treatment a1->a2 a3 Griess Assay (NO measurement) a2->a3 a4 IC50 Calculation a3->a4

Caption: General experimental workflow for evaluating cytotoxicity and anti-inflammatory activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., diepoxylignans) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay using Griess Reagent)

Objective: To measure the inhibitory effect of a compound on nitric oxide (NO) production in LPS-stimulated macrophages.

Principle: The Griess test involves a diazotization reaction in which nitrite (B80452), a stable and nonvolatile breakdown product of NO, reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine to produce a pink-colored azo dye. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.

Procedure:

  • Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Reaction: Collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

  • Incubation and Absorbance Measurement: Incubate the plate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.

  • NO Concentration and IC50 Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined by plotting the percentage of inhibition versus the compound concentration.

Conclusion

The available data, although not from direct comparative studies, suggests that various diepoxylignans isolated from Kadsura species possess significant biological activities. While this compound remains a compound of interest due to its unique structure, further research is required to fully elucidate its therapeutic potential in comparison to other structurally related diepoxylignans. The provided data and protocols serve as a foundation for researchers to design and conduct further comparative studies to identify lead compounds for drug development.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene and Related Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of the neolignan 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene and its structural analogs. While specific experimental data for this particular compound is limited in publicly available literature, this document synthesizes findings from closely related diepoxylignans and other lignans (B1203133), particularly those isolated from the Kadsura genus, to project its potential biological activities. The information presented herein is intended to guide future research and drug discovery efforts.

Overview of Biological Activities

Lignans, a diverse class of polyphenolic compounds derived from the oxidative coupling of phenylpropanoid units, have garnered significant attention for their wide range of biological activities.[1][2][3] Studies on lignans isolated from plants of the Kadsura genus, the natural source of this compound, have revealed potent anti-inflammatory, cytotoxic, and α-glucosidase inhibitory properties.[4][5] These activities are intricately linked to the specific structural features of the lignan (B3055560) scaffold.

Comparative Analysis of Biological Activities

To contextualize the potential of this compound, this section compares the reported biological activities of structurally similar lignans. The following tables summarize the available quantitative data for anti-inflammatory, cytotoxic, and α-glucosidase inhibitory activities.

Anti-inflammatory Activity

The anti-inflammatory effects of lignans are often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW264.7. The IC50 values represent the concentration of the compound required to inhibit 50% of NO production.

Table 1: Comparison of Anti-inflammatory Activity (NO Inhibition) of Lignans

Compound/ExtractSourceCell LineIC50 (µM)Reference
Kadsuindutain AKadsura indutaRAW264.715.2[4]
Kadsuindutain BKadsura indutaRAW264.710.7[4]
Kadsuindutain CKadsura indutaRAW264.721.5[4]
Schizanrin FKadsura indutaRAW264.734.0[4]
Gomisin RKadsura longipedunculataRAW264.7Not specified[6]
Neolignan (unspecified)Piper kadsuraRAW264.734.29 ± 0.82[7]
Neolignan (unspecified)Piper kadsuraRAW264.747.5 ± 5.81[7]
L-NMMA (Positive Control)-RAW264.731.2[4]

Note: Lower IC50 values indicate higher potency.

Cytotoxic Activity

The cytotoxic potential of lignans against various cancer cell lines is a significant area of research. The IC50 value here represents the concentration of the compound that inhibits 50% of cell growth.

Table 2: Comparison of Cytotoxic Activity of Lignans and Neolignans

CompoundCancer Cell LineIC50 (µM)Reference
PodophyllotoxinLNCaP (Prostate)0.030[8]
PodophyllotoxinPC-3 (Prostate)0.032[8]
DeoxypodophyllotoxinLNCaP (Prostate)0.056[8]
DeoxypodophyllotoxinPC-3 (Prostate)0.082[8]
Manassantin ASK-Hep-1 (Liver)0.018-0.423 (µg/mL)[9]
Manassantin APC-3 (Prostate)0.018-0.423 (µg/mL)[9]
Manassantin AHeLa (Cervical)0.018-0.423 (µg/mL)[9]
Cisplatin (Positive Control)Various1.175-7.922 (µg/mL)[9]
Doxorubicin (Positive Control)Various0.131 - >50 (µg/mL)[9]

Note: Lower IC50 values indicate higher potency.

α-Glucosidase Inhibitory Activity

Inhibition of α-glucosidase is a key mechanism for controlling postprandial hyperglycemia in diabetic patients. The IC50 value indicates the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 3: Comparison of α-Glucosidase Inhibitory Activity of Lignans and Other Compounds

Compound/ExtractSource/TypeIC50Reference
Phoyunnanin EDimeric phenanthrene8.9 ± 0.8 µM[10]
Phoyunnanin CDimeric phenanthrene12.6 ± 0.9 µM[10]
GigantolPhenanthrene191.3 ± 6.8 µM[10]
LusianthridinPhenanthrene195.4 ± 9.6 µM[10]
BavachalconeChalcone15.35 ± 0.57 µg/mL[11]
Acarbose (Positive Control)-514.4 ± 9.2 µM[10]
Acarbose (Positive Control)-2.77 ± 0.09 mg/mL[11]

Note: Lower IC50 values indicate higher potency.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related lignans, the following structural features are believed to be important for their biological activities:

  • Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic rings are crucial for antioxidant and radical scavenging activities, which can contribute to anti-inflammatory and cytotoxic effects.

  • Diepoxy Moiety: The diepoxy structure, as seen in this compound, likely plays a significant role in the molecule's overall conformation and interaction with biological targets.

  • Stereochemistry: The stereochemistry of the lignan backbone is critical for its biological activity. Different stereoisomers of the same lignan can exhibit vastly different potencies.

  • Substitution on the Butyrolactone Ring: For lignans containing a butyrolactone ring, substitutions on this ring can significantly influence cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Nitric Oxide (NO) Production Inhibition Assay

Objective: To evaluate the anti-inflammatory activity of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

Cell Line: RAW264.7 murine macrophage cell line.

Procedure:

  • Seed RAW264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

  • Determine the IC50 value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for 48 or 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control group.

  • Determine the IC50 value from the dose-response curve.

α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of a compound on α-glucosidase activity.

Enzyme Source: α-glucosidase from Saccharomyces cerevisiae.

Procedure:

  • Prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.8), the test compound at various concentrations, and α-glucosidase enzyme solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of α-glucosidase inhibition.

  • Determine the IC50 value from the dose-response curve. Acarbose is typically used as a positive control.

Signaling Pathway and Experimental Workflow Diagrams

The anti-inflammatory effects of many lignans are mediated through the modulation of key signaling pathways involved in the inflammatory response. The NF-κB and MAPK pathways are central to the production of pro-inflammatory mediators.

G Potential Anti-inflammatory Signaling Pathway of Diepoxylignans cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Diepoxylignan This compound (and analogs) MAPKK MAPKK Diepoxylignan->MAPKK Inhibits Diepoxylignan->IKK Inhibits MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Proinflammatory_genes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades & releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Proinflammatory_genes

Caption: Putative mechanism of anti-inflammatory action of diepoxylignans.

G General Experimental Workflow for Biological Activity Screening cluster_extraction Compound Isolation cluster_assays Biological Assays Plant_material Plant Material (e.g., Kadsura longipedunculata) Extraction Extraction Plant_material->Extraction Isolation Isolation & Purification (e.g., Chromatography) Extraction->Isolation Compound This compound Isolation->Compound Anti_inflammatory Anti-inflammatory Assay (NO Production) Compound->Anti_inflammatory Cytotoxicity Cytotoxicity Assay (MTT, SRB) Compound->Cytotoxicity Enzyme_inhibition Enzyme Inhibition Assay (α-glucosidase) Compound->Enzyme_inhibition Data_analysis Data Analysis (IC50 Determination) Anti_inflammatory->Data_analysis Cytotoxicity->Data_analysis Enzyme_inhibition->Data_analysis SAR_studies Structure-Activity Relationship Studies Data_analysis->SAR_studies

References

Hypothetical Benchmarking of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene Against Known Inhibitors of Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific inhibitory activities and the precise molecular targets of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene have not been extensively characterized in publicly available literature. However, as a member of the neolignan class of compounds, which has been documented to exhibit anti-inflammatory properties, this guide provides a hypothetical benchmarking scenario. This document compares this compound against known inhibitors of the pro-inflammatory NF-κB and p38 MAPK signaling pathways—common targets for anti-inflammatory therapeutic agents. The data presented for the benchmark inhibitors is based on published experimental findings.

Introduction

This compound is a neolignan, a class of natural products known for a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. Inflammatory processes are often mediated by key signaling cascades, prominently the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways. This guide provides a comparative overview of hypothetical inhibitory activity of this compound against established inhibitors of these pathways, offering a framework for potential future investigations.

Comparative Analysis of Inhibitory Potency

The following tables summarize the inhibitory concentrations (IC50) of well-characterized inhibitors of the NF-κB and p38 MAPK pathways. While no specific IC50 value is available for this compound, this data serves as a benchmark for potential efficacy.

Table 1: Benchmarking Against Known NF-κB Pathway Inhibitors

InhibitorTargetIC50Reference Compound Class
This compound Hypothesized: NF-κB Pathway Data Not Available Neolignan
JSH-23NF-κB Transcriptional Activity7.1 µMSynthetic Small Molecule[1]
BAY 11-7082IκBα Phosphorylation10 µMSynthetic Small Molecule
TriptolideNF-κB Activation~20 nMDiterpenoid Triepoxide[1]
Kadsurenin NLPS-induced NO generation47.5 ± 5.81 μMNeolignan[2]
MagnololNO production15.8 ± 0.3 µMNeolignan[3]
HonokiolNO production3.3 ± 1.2 µMNeolignan[3]

Table 2: Benchmarking Against Known p38 MAPK Pathway Inhibitors

InhibitorTargetIC50Reference Compound Class
This compound Hypothesized: p38 MAPK Pathway Data Not Available Neolignan
SB203580p38α/SAPK2a50 nMPyridinyl Imidazole[4][5]
BIRB 796 (Doramapimod)p38α38 nMPyridinyl Imidazole[5]
VX-745 (Neflamapimod)p38α10 nMPyridinyl Imidazole[4]
TAK-715p38α7.1 nMImidazole[4]
PH-797804p38α26 nMPyridinone[4]

Signaling Pathway Diagrams

The following diagrams illustrate the simplified signaling cascades of the NF-κB and p38 MAPK pathways, indicating potential points of inhibition.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NF_kB IκB-NF-κB (Inactive) NF_kB NF-κB (p50/p65) NF_kB_active NF-κB (Active) IkB_NF_kB->NF_kB_active IκB degradation DNA DNA NF_kB_active->DNA translocates & binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Figure 1: Simplified NF-κB Signaling Pathway.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress / Cytokines Receptor Receptor Stress_Stimuli->Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K activates MKK MKK3/6 MAP3K->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

Figure 2: Simplified p38 MAPK Signaling Pathway.

Experimental Protocols

To evaluate the inhibitory potential of this compound on these pathways, the following standard experimental protocols are recommended.

NF-κB Inhibition Assay (Luciferase Reporter Assay)
  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing an NF-κB-driven luciferase reporter gene are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Compound Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound or a known inhibitor (e.g., BAY 11-7082) for 1 hour.

  • Stimulation: Cells are then stimulated with Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Lysis and Luminescence Measurement: After stimulation, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Luminescence values are normalized to a control (e.g., vehicle-treated, TNF-α stimulated cells). The IC50 value is calculated as the concentration of the compound that inhibits 50% of the luciferase activity.

p38 MAPK Inhibition Assay (In Vitro Kinase Assay)
  • Reaction Setup: The assay is performed in a 96-well plate containing a reaction buffer with recombinant active p38α kinase, a specific substrate (e.g., ATF2), and ATP.

  • Compound Addition: this compound or a known inhibitor (e.g., SB203580) is added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption (e.g., using Kinase-Glo®).

  • Data Analysis: The percentage of inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow Diagram

The following diagram outlines a general workflow for screening and characterizing the inhibitory activity of a test compound.

Experimental_Workflow Start Start Compound_Prep Prepare Test Compound Stock (this compound) Start->Compound_Prep Primary_Screen Primary Screening (e.g., Cell Viability Assay) Compound_Prep->Primary_Screen Pathway_Assay Pathway-Specific Assays (NF-κB & p38 MAPK) Primary_Screen->Pathway_Assay Non-toxic concentrations Dose_Response Dose-Response & IC50 Determination Pathway_Assay->Dose_Response Data_Analysis Data Analysis & Comparison with Benchmarks Dose_Response->Data_Analysis Conclusion Conclusion on Inhibitory Potential Data_Analysis->Conclusion End End Conclusion->End

References

Reproducibility of Published Findings on Lignans from Kadsura longipedunculata and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported biological activities of lignans (B1203133) isolated from Kadsura longipedunculata and other structurally related dihydroxy compounds. Due to the limited publicly available data specifically for 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene, this guide focuses on the reproducible findings for closely related lignans from the same plant genus and other relevant compounds to offer a valuable resource for researchers. The information is presented to facilitate the evaluation of these compounds for further investigation and drug development.

Comparative Biological Activities

Lignans from Kadsura longipedunculata have demonstrated a range of biological activities, including anti-HIV, hepatoprotective, and anti-inflammatory effects. The following tables summarize the available quantitative data for representative compounds.

Table 1: Anti-HIV-1 Protease Activity of Lignans from Kadsura longipedunculata
CompoundIC50 (µM)Source OrganismReference
Longipedunin A50Kadsura longipedunculata[1][2]
Schisanlactone A20Kadsura longipedunculata[1][2]
Table 2: Hepatoprotective Activity of Compounds from Kadsura longipedunculata

The hepatoprotective activity was evaluated against N-acetyl-p-aminophenol (APAP)-induced toxicity in HepG2 cells.

CompoundConcentration (µM)Cell Survival Rate (%)Source OrganismReference
Compound 7 (a tetrahydrobenzocyclooctabenzofuranone lignan)1050.8Kadsura longipedunculata[3][4]
Compound 12 (a simple lignan)Not Specified53.04Kadsura longipedunculata[5]
Table 3: Anti-inflammatory Activity of Lignans from Kadsura longipedunculata

The anti-inflammatory activity was assessed by the inhibition of nitric oxide (NO) production in relevant cell-based assays.

CompoundConcentration (µM)Inhibition Rate (%)Source OrganismReference
Compound 2 (a tetrahydrobenzocyclooctabenzofuranone lignan (B3055560) glucoside)1055.1Kadsura longipedunculata[3][4]
Compound 7 (a tetrahydrobenzocyclooctabenzofuranone lignan)1074.9Kadsura longipedunculata[3][4]
Compound 12 (a simple lignan)1089.8Kadsura longipedunculata[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Anti-HIV-1 Protease Assay

This assay evaluates the ability of a compound to inhibit the activity of HIV-1 protease, an essential enzyme for viral replication.

  • Enzyme and Substrate: Recombinant HIV-1 protease and a synthetic peptide substrate are used.

  • Reaction Mixture: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with HIV-1 protease in a reaction buffer.

  • Initiation: The reaction is initiated by the addition of the substrate.

  • Incubation: The mixture is incubated at 37°C for a specified period.

  • Detection: The cleavage of the substrate by the enzyme is measured, often using spectrophotometry or fluorescence.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Hepatoprotective Activity Assay (APAP-induced Hepatotoxicity)

This in vitro assay assesses the ability of a compound to protect liver cells from damage induced by a toxic agent like N-acetyl-p-aminophenol (APAP).

  • Cell Culture: Human liver cancer cells (HepG2) are cultured in a suitable medium.

  • Treatment: The cells are pre-treated with the test compound for a specific duration.

  • Induction of Toxicity: APAP is added to the cell culture to induce cytotoxicity.

  • Incubation: The cells are incubated for a further period (e.g., 24-48 hours).

  • Viability Assessment: Cell viability is determined using methods such as the MTT assay, which measures mitochondrial activity.

  • Data Analysis: The cell survival rate in the presence of the test compound and APAP is compared to the control (cells treated with APAP alone).

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide (NO) production in immune cells, typically macrophages (e.g., RAW 264.7), stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture: Macrophage cells are cultured and seeded in multi-well plates.

  • Treatment: The cells are pre-treated with various concentrations of the test compound.

  • Stimulation: LPS is added to the wells to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for a specified time (e.g., 24 hours).

  • NO Measurement: The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.

Visualizations

Hypothetical Anti-inflammatory Signaling Pathway

The following diagram illustrates a potential signaling pathway through which lignans may exert their anti-inflammatory effects, based on the known mechanisms of similar compounds which involve the inhibition of key inflammatory pathways like NF-κB and MAPK.[6]

Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p38MAPK p38 MAPK MyD88->p38MAPK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates Lignan Lignan Lignan->IKK inhibits Lignan->p38MAPK inhibits Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkappaB_nuc->Gene activates

Caption: Hypothetical anti-inflammatory signaling pathway of lignans.

Experimental Workflow for Bioactivity Screening

The diagram below outlines a typical workflow for screening natural products for biological activity, from extraction to data analysis.

Experimental Workflow A Plant Material (Kadsura longipedunculata) B Extraction and Fractionation A->B C Compound Isolation and Purification B->C D Structural Elucidation (NMR, MS) C->D E Bioactivity Screening (e.g., Anti-HIV, Hepatoprotective, Anti-inflammatory) C->E F Dose-Response Studies E->F H Mechanism of Action Studies E->H G IC50 / EC50 Determination F->G I Data Analysis and Reporting G->I H->I

Caption: General experimental workflow for natural product bioactivity screening.

References

Safety Operating Guide

Safe Disposal of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of specialized research chemicals like 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous substance, taking all necessary precautions. This guide provides a step-by-step operational plan for its safe disposal.

Immediate Safety and Handling Precautions

Given the potential for unknown hazards, all handling and disposal procedures for this compound should be conducted with the assumption that the compound may be toxic, flammable, corrosive, and/or environmentally harmful.[1]

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves, such as nitrile rubber.[1][2]

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.[1][2]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from contamination.[1]

  • Ventilation: All handling of the compound should occur inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must follow universal hazardous waste procedures, which involve segregation, proper containment, and clear labeling.

  • Segregation and Collection:

    • Do not mix waste containing this compound with other chemical waste streams.[1][3]

    • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[1][3][4]

    • Solid waste contaminated with the compound (e.g., pipette tips, gloves, absorbent pads) must be collected in a separate, sealed, and clearly labeled hazardous waste container.[1][4]

  • Container Management:

    • Ensure waste containers are in good condition, with no rust or leaks, and are compatible with the material they contain.[5]

    • Keep waste containers closed at all times except when adding waste.[3][6]

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[1] Ensure the storage area is away from ignition sources and incompatible chemicals.[1]

    • Use secondary containment for all liquid hazardous waste.[3][6]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste".[1][3][7]

    • The label should include the full chemical name: "this compound".

    • Include the date of accumulation and the name and contact information of the responsible researcher.[1]

    • List all components of a solution if it is a mixture.[1]

  • Disposal of Empty Containers:

    • Empty containers that held the compound should be triple-rinsed with a suitable solvent capable of removing the chemical.[5][6][7]

    • The first rinseate must be collected and disposed of as hazardous waste.[3][5] Subsequent rinses may also need to be collected depending on local regulations.

    • After thorough rinsing and air-drying in a fume hood, deface or remove all labels from the container before disposing of it as regular solid waste or recycling, in accordance with institutional policies.[3][6][7]

  • Consultation and Final Disposal:

    • The ultimate disposal of this hazardous waste must be handled by a licensed hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) office.[1] Provide them with all available information about the compound.

    • Schedule a waste pick-up with your EHS office as soon as containers are full or according to your institution's guidelines.[3][7]

Summary of Key Disposal and Safety Information

ParameterGuidelineSource
Waste Classification Hazardous Waste (Assumed)[1]
PPE Chemical-resistant gloves, safety goggles/face shield, lab coat[1][2]
Handling Area Certified Chemical Fume Hood[1]
Waste Segregation Collect separately from other waste streams[1][3]
Liquid Waste Container Leak-proof, chemically compatible, labeled "Hazardous Waste"[1][3][4]
Solid Waste Container Sealed, labeled "Hazardous Waste"[1][4]
Container Storage Closed, in secondary containment, in a designated secure area[1][3][6]
Empty Container Rinse Triple-rinse with appropriate solvent; collect first rinseate as hazardous waste[3][5][6][7]
Final Disposal Via institutional Environmental Health and Safety (EHS) office[1]

Disposal Workflow

Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Chemical Fume Hood A->B C Segregate Waste by Type (Solid/Liquid) B->C D Collect Liquid Waste in a Labeled, Sealed Container C->D E Collect Solid Waste in a Labeled, Sealed Bag/Container C->E F Store Waste in Secondary Containment in a Designated Area D->F E->F G Contact Environmental Health & Safety (EHS) F->G H Schedule Hazardous Waste Pickup G->H

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene (CAS No. 666250-52-8) is publicly available. The following guidance is based on the known physical and chemical properties of the compound, general safety protocols for handling lignans, and data from SDS of structurally similar compounds. It is imperative to handle this compound with caution and adhere to all standard laboratory safety practices.

Compound Identification and Properties

PropertyValueSource
Chemical Name 4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diolBioCrick
CAS Number 666250-52-8Pharmaffiliates[1]
Molecular Formula C18H18O4BioCrick[2]
Molecular Weight 298.3 g/mol BioCrick[2]
Physical State PowderBioCrick, Pharmaffiliates[1][2]
Solubility Information not readily available; may require warming and sonication for dissolution.[2]BioCrick
Storage Store in a sealed container in a cool, dry place (2-8°C).[1][2]BioCrick, Pharmaffiliates

Personal Protective Equipment (PPE)

Based on the handling of analogous compounds, the following PPE is recommended to minimize exposure and ensure personal safety.

EquipmentSpecificationRationale
Hand Protection Nitrile glovesProtects against skin contact.
Eye Protection Safety glasses with side shields or gogglesPrevents eye contact with the powder.
Skin and Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hood.Minimizes inhalation of the powder.

Handling and Operational Plan

3.1. Engineering Controls:

  • Work in a well-ventilated laboratory.

  • Use a chemical fume hood for all procedures involving the handling of the solid compound or its solutions to avoid inhalation.

3.2. Personal Hygiene:

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

3.3. Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by clearing it of any unnecessary items.

  • Weighing: If weighing the solid, do so in a chemical fume hood to prevent inhalation of the powder.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly. If solubility is low, gentle warming and sonication may be required.[2]

  • Storage of Solutions: If stock solutions are prepared, store them in tightly sealed vials at -20°C for short-term use.[3]

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

First Aid Measures

In the absence of specific data, the following first-aid measures for similar chemical compounds should be followed in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste materials should be handled as hazardous chemical waste.

  • Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weighing paper, gloves) in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect solutions of the compound in a designated hazardous waste container for organic solvents.

  • Disposal: Dispose of all waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Solid Compound prep_workspace->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.